Nilotinib Hydrochloride Monohydrate
Beschreibung
Contextualization within Tyrosine Kinase Inhibitor (TKI) Research
Tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the action of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and differentiation. The development of TKIs revolutionized the treatment of certain cancers, particularly Chronic Myeloid Leukemia (CML). nih.gov
The first-generation TKI, imatinib (B729), proved highly effective in treating CML by targeting the Bcr-Abl fusion protein, the product of the Philadelphia chromosome translocation that drives the disease. nih.gov However, the emergence of imatinib resistance, often due to point mutations in the Bcr-Abl kinase domain, necessitated the development of new therapeutic strategies. aacrjournals.orgnih.govnih.gov This led to the creation of second-generation TKIs, including nilotinib (B1678881), which were designed to overcome the limitations of imatinib. nih.govnih.gov
Nilotinib, like imatinib, inhibits the Bcr-Abl tyrosine kinase. drugbank.comyoutube.com However, it was rationally designed based on the structure of imatinib to have a higher binding affinity and potency. nih.govnih.gov It binds to the inactive conformation of the ABL kinase domain, similar to imatinib, but with a more optimized fit. pharmgkb.orgnih.gov This results in a significantly more potent inhibition of Bcr-Abl kinase activity, estimated to be 10 to 50 times greater than imatinib. nih.govwikipedia.org
Beyond Bcr-Abl, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including:
Platelet-derived growth factor receptor (PDGF-R) chemicalbook.compharmgkb.org
Mast/stem cell growth factor receptor (c-Kit) chemicalbook.compharmgkb.org
Discoidin domain-containing receptor 1 (DDR1) cancer.govchemicalbook.com
Colony-stimulating factor 1 receptor (CSF-1R) (to a lesser extent) cancer.govchemicalbook.com
LCK, EPHA3, EPHA8, DDR2, MAPK11, and ZAK wikipedia.org
This broader spectrum of activity contributes to its therapeutic potential in various malignancies.
Evolution and Significance as a Second-Generation Tyrosine Kinase Inhibitor
The development of nilotinib marked a significant advancement in the management of CML, particularly for patients who had developed resistance or intolerance to imatinib. nih.govnih.gov Preclinical studies demonstrated that nilotinib was effective against a wide range of imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I mutation. nih.gov
Clinical trials confirmed the efficacy of nilotinib in patients with imatinib-resistant or intolerant CML. nih.govnih.gov These studies showed that nilotinib could induce significant hematologic and cytogenetic responses in all phases of CML. nih.govnih.gov Subsequently, nilotinib was also approved as a first-line treatment for newly diagnosed Philadelphia chromosome-positive CML in the chronic phase. nih.govaacrjournals.org Studies comparing nilotinib to imatinib in the frontline setting demonstrated that nilotinib led to earlier and deeper molecular responses. nih.gov
The increased potency of nilotinib is a key factor in its improved efficacy. nih.gov However, research has also uncovered mechanisms of resistance to nilotinib itself. These can include overexpression of the Bcr-Abl protein, the multidrug resistance gene (MDR-1) product P-glycoprotein, or Src family kinases like Lyn. aacrjournals.orgnih.gov Understanding these resistance mechanisms is crucial for optimizing treatment strategies and developing third-generation TKIs. nih.gov
Current Research Landscape and Gaps in Understanding
The current research landscape for nilotinib hydrochloride monohydrate extends beyond its established role in CML. dataintelo.com A significant area of investigation is its potential application in neurodegenerative diseases, particularly Parkinson's disease and Alzheimer's disease. georgetown.eduumanitoba.canih.gov
The rationale for this research stems from the observation that nilotinib can cross the blood-brain barrier and promote the clearance of toxic protein aggregates, such as alpha-synuclein (B15492655) and beta-amyloid, through a process called autophagy. georgetown.edualzdiscovery.org In preclinical models of Parkinson's and Alzheimer's, nilotinib has been shown to reduce these toxic proteins and improve neuronal function. georgetown.edumdpi.com Early phase clinical trials in patients with Parkinson's disease have suggested that low doses of nilotinib are reasonably safe and may have beneficial effects on motor and non-motor symptoms. georgetown.eduparkinsonsnewstoday.compatientworthy.com Similarly, a Phase II trial for Alzheimer's disease has been initiated. georgetown.edu However, more extensive and conclusive clinical studies are needed to establish its efficacy in these conditions. umanitoba.ca
Gaps in the current understanding of this compound include:
The full spectrum of its off-target effects and their clinical implications.
The long-term consequences of its use, particularly in the context of neurodegenerative diseases. nih.gov
The precise mechanisms by which it modulates autophagy and its potential to be optimized for this purpose.
The development of strategies to overcome nilotinib resistance in CML more effectively. tandfonline.com
Exploration of its potential in other cancers beyond CML and GIST. datahorizzonresearch.com
Further research into the chemical and physical properties of this compound, including its various crystalline forms and their respective stabilities and bioavailabilities, is also ongoing. cambridge.orgresearchgate.netgoogle.com
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate | chemicalbook.com |
| Molecular Formula | C28H22F3N7O・HCl・H2O | fda.govarasto.com |
| Molecular Weight | 583.99 g/mol | fda.gov |
| Appearance | White to slightly yellowish or slightly greenish-yellowish powder | chemicalbook.comfda.gov |
| Solubility | pH-dependent; aqueous solubility decreases with increasing pH. Practically insoluble in buffer solutions with pH > 4.5. Sparingly soluble in ethanol (B145695) and methanol. | chemicalbook.comfda.gov |
| pKa | pKa1 = 2.1, pKa2 = 5.4 | fda.govarasto.com |
| Log D | -1.1 (in octanol/0.1 N HCl buffer at 37°C) | fda.gov |
Nilotinib's Activity Against Imatinib-Resistant Bcr-Abl Mutations
| Sensitivity to Nilotinib | Bcr-Abl Mutations | IC50 | Source |
| High | M244V, G250E, Q252H, F311L, F317L, M351T, V379I, L387M, H396P, H396R | ≤ 70 nmol/L | nih.gov |
| Medium | Y253F, E255K, F359V | ≤ 200 nmol/L | nih.gov |
| Low | Y253H, E255V | ≤ 450 nmol/L | nih.gov |
| Insensitive | T315I | > 2 µmol/L | nih.gov |
Structure
2D Structure
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPQSYLYYBPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238967 | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923288-90-8 | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Nilotinib Hydrochloride Monohydrate
Target Kinase Selectivity and Binding Kinetics
Nilotinib (B1678881) exhibits a distinct profile of kinase inhibition, primarily targeting the BCR-ABL fusion protein while also showing potent activity against other key kinases. drugbank.comfoxchase.org This selectivity is crucial to its therapeutic effect and is a result of its specific binding kinetics.
BCR-ABL Tyrosine Kinase Inhibition
The hallmark of nilotinib's mechanism is its potent and selective inhibition of the BCR-ABL tyrosine kinase, the causative agent in chronic myeloid leukemia (CML). drugbank.compatsnap.comchemicalbook.com Nilotinib was rationally designed based on the structure of imatinib (B729) to bind with high affinity to the ATP-binding site of the ABL kinase domain. nih.gov This binding stabilizes the inactive conformation of the kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival. patsnap.comchemicalbook.com
Research has shown that nilotinib is significantly more potent than its predecessor, imatinib, in inhibiting BCR-ABL. ashpublications.org It demonstrates inhibitory activity against a wide range of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation. chemicalbook.comnih.gov This enhanced potency is attributed to subtle but critical differences in its molecular interactions within the kinase's binding pocket. nih.gov
Table 1: Comparative Inhibitory Activity of Nilotinib
| Cell Line | IC50 (nM) |
|---|---|
| Imatinib-sensitive CML cell lines | Markedly higher than imatinib |
| Imatinib-resistant CML cell lines (32 of 33 mutants) | Effective inhibition |
| CML cell lines with T315I mutation | No significant inhibition |
Data sourced from clinical trial information. chemicalbook.com
Inhibition of c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR)
Beyond BCR-ABL, nilotinib demonstrates significant inhibitory activity against the c-Kit receptor tyrosine kinase and the platelet-derived growth factor receptor (PDGFR). nih.govpharmgkb.org This dual inhibition is clinically relevant in various malignancies, including gastrointestinal stromal tumors (GIST). nih.gov
Studies have shown that nilotinib potently inhibits several c-Kit mutant cell lines. nih.gov For instance, it has been shown to be as effective as imatinib in inhibiting the proliferation of cells with specific exon 11 and 13 mutations. nih.gov Furthermore, nilotinib has demonstrated efficacy against imatinib-resistant cells carrying double mutations in the KIT gene. nih.gov
Nilotinib also potently inhibits both PDGFR-alpha and PDGFR-beta. nih.gov This has been observed in its ability to block the autophosphorylation of cells transformed with PDGFR mutations. nih.gov Its activity extends to fusion proteins like FIP1L1-PDGFRα, which is associated with hypereosinophilic syndrome. nih.gov
Table 2: Nilotinib Activity against KIT and PDGFR Mutant Cell Lines
| Target | Mutation | Nilotinib IC50 (nM) |
|---|---|---|
| KIT | V560del/V654A | 192 |
| KIT | V559D/D820Y | 297 |
| FIP1L1-PDGFRα | - | <25 |
Data represents the concentration required for 50% inhibition. nih.gov
Modulation of Other Kinases (e.g., CSF-1R, DDR1)
Inhibition of DDR1 by nilotinib has been linked to reduced inflammation and vascular fibrosis in preclinical models. nih.govbohrium.com DDR1 is activated by collagen, and its inhibition by nilotinib may have therapeutic implications beyond cancer. nih.govbohrium.com
Molecular Binding Mechanisms and Conformational Stabilization of Kinase Domains
The high affinity and selectivity of nilotinib for its target kinases are rooted in its specific molecular binding mechanism. It was designed to fit into the ATP-binding pocket of the ABL kinase domain in its inactive "DFG-out" conformation, similar to imatinib. pharmgkb.org This binding stabilizes the inactive state of the kinase, preventing the conformational changes required for its activation.
The chemical structure of nilotinib, a phenylamino-pyrimidine derivative, allows for specific hydrogen bond interactions and hydrophobic contacts within the binding site. nih.gov Notably, the substitution of the N-methylpiperazine moiety found in imatinib with a phenyl group containing trifluoromethyl and imidazole (B134444) substituents in nilotinib contributes to its increased potency by reducing the reliance on hydrogen bonding. nih.gov
Downstream Signaling Pathway Modulation
By inhibiting its target kinases, nilotinib effectively disrupts the downstream signaling cascades that are crucial for cancer cell survival and proliferation.
Impact on Cell Proliferation and Apoptosis Pathways
The inhibition of BCR-ABL, c-Kit, and PDGFR by nilotinib leads to the downregulation of several key signaling pathways, including the JAK-STAT pathway. nih.govegetipdergisi.com.tr This disruption of pro-survival signals ultimately leads to the induction of apoptosis (programmed cell death) and an inhibition of cell proliferation in cancer cells. patsnap.comegetipdergisi.com.tr
Research has shown that nilotinib-induced apoptosis is mediated through the accumulation of the pro-apoptotic protein Bim. nih.govresearchgate.net Inhibition of BCR-ABL by nilotinib leads to an increase in Bim expression, which precedes the onset of apoptosis. nih.govtandfonline.com Furthermore, nilotinib has been shown to induce autophagic cell death in certain cell types, adding another layer to its mechanism of inducing cell death. nih.gov
The antiproliferative effects of nilotinib are a direct consequence of the blockade of the signaling pathways that drive the cell cycle. nih.gov Studies have demonstrated that nilotinib can arrest the cell cycle, preventing cancer cells from dividing and multiplying. nih.gov
Regulation of Cell Cycle Progression (e.g., Rb-E2F Pathway)
Nilotinib hydrochloride monohydrate has been shown to impede the G1/S transition of the cell cycle by modulating the retinoblastoma (Rb)-E2F pathway. researchgate.net This critical cell cycle checkpoint is primarily controlled by the phosphorylation status of the Rb protein. researchgate.netnih.gov In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes necessary for DNA replication and S-phase entry.
Research conducted on human melanoma A375P cells demonstrated that nilotinib treatment leads to a significant reduction in the phosphorylation of Rb at the Ser807/811 sites. researchgate.netnih.gov This inhibition of Rb phosphorylation preserves the Rb-E2F complex, thereby suppressing E2F transcriptional activity. nih.gov Consequently, the expression of E2F target genes, which are essential for the G1-to-S phase transition, is markedly downregulated. researchgate.netnih.gov
Key proteins that are downregulated by nilotinib include Cyclin E, Cyclin A, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netresearchgate.net The reduction in the levels of these proteins further contributes to the G1/S phase arrest. researchgate.net Quantitative analysis has confirmed the significant decrease in both the mRNA and protein levels of these crucial cell cycle regulators following nilotinib treatment. researchgate.net
| Target | Effect of Nilotinib | Cell Line | Observed Change | Source |
|---|---|---|---|---|
| Phospho-Rb (Ser807/811) | Inhibition | A375P | Significant decrease in phosphorylation | researchgate.netnih.gov |
| Cyclin E | Downregulation | A375P | Significant decrease in mRNA and protein levels | researchgate.netresearchgate.net |
| Cyclin A | Downregulation | A375P | Significant decrease in mRNA and protein levels | researchgate.netresearchgate.net |
| CDK2 | Downregulation | A375P | Significant decrease in mRNA and protein levels | researchgate.netresearchgate.net |
| E2F Target Gene (CCNE1) | Suppression | A375P | Significant decrease in mRNA expression | nih.gov |
| E2F Target Gene (CCNA2) | Suppression | A375P | Significant decrease in mRNA expression | nih.gov |
Interference with JAK/STAT Signaling
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that is modulated by this compound. This pathway plays a pivotal role in transmitting signals from cytokines and growth factors to the nucleus, thereby influencing cell proliferation, differentiation, and survival.
Gene expression profiling studies in CD34+/lin- cells from patients with chronic phase chronic myeloid leukemia (CP-CML) have revealed that nilotinib treatment leads to the deregulation of genes involved in the JAK-STAT signaling pathway. nih.govresearchgate.net Specifically, a significant downregulation of several key genes has been observed after 12 months of nilotinib therapy. nih.govresearchgate.net
Among the downregulated genes are JAK2, Interleukin 7 (IL7), Signal Transducing Adaptor Molecule (STAM), Phosphoinositide-3-Kinase Catalytic Alpha Polypeptide (PIK3CA), Protein Tyrosine Phosphatase Non-Receptor Type 11 (PTPN11), RAF-1 Proto-Oncogene, Serine/Threonine Kinase (RAF1), and SOS Ras/Rac Guanine Nucleotide Exchange Factor 1 (SOS1). nih.govresearchgate.net In K562 CML cells, nilotinib treatment has been shown to decrease the expression of STAT5A and STAT5B, and significantly downregulate pro-inflammatory cytokine genes such as IFNA16, IFNA2, IFNA7, IL6, IL8, and IL16. egetipdergisi.com.tr The modulation of this pathway is believed to contribute to the therapeutic effects of nilotinib by inhibiting leukemic cell proliferation and inducing apoptosis. egetipdergisi.com.tr
| Gene | Fold Regulation (Log2) | Cell Type | Source |
|---|---|---|---|
| IFNA16 | -5.06 | K562 | egetipdergisi.com.tr |
| IFNA2 | -3.84 | K562 | egetipdergisi.com.tr |
| IFNA7 | -3.64 | K562 | egetipdergisi.com.tr |
| IL16 | -2.84 (fold down) | K562 | egetipdergisi.com.tr |
| IL6 | Significantly decreased | K562 | egetipdergisi.com.tr |
| IL8 | Significantly decreased | K562 | egetipdergisi.com.tr |
| STAT5A | Decreased mRNA and protein levels | K562 | egetipdergisi.com.tr |
| STAT5B | Decreased mRNA and protein levels | K562 | egetipdergisi.com.tr |
| JAK2 | Downregulated | CD34+/lin- CML cells | nih.govresearchgate.net |
Modulation of PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that governs cell survival, proliferation, and metabolism. nih.gov this compound has been found to modulate this pathway, often in a cell-context-dependent manner.
In some BCR-ABL1 positive leukemia cells that exhibit resistance to nilotinib, the PI3K/Akt/mTOR pathway has been found to be constitutively active. nih.gov In such cases, while nilotinib alone may not be sufficient to inhibit the pathway, its combination with a dual PI3K/mTOR inhibitor can lead to a synergistic effect, resulting in the downregulation of anti-apoptotic proteins like MDM2 and inducing apoptosis. nih.gov
Furthermore, studies have shown that in the presence of stem cell factor (SCF), which can promote survival signals, nilotinib's ability to induce apoptosis is diminished. nih.gov This protective effect of SCF is mediated through the PI3K/mTOR pathway. nih.gov However, the co-administration of an mTOR inhibitor with nilotinib can overcome this resistance and restore the apoptotic response. nih.gov Nilotinib has also been shown to inhibit the phosphorylation of Akt in certain cellular contexts. selleckchem.com
| Target | Effect of Nilotinib | Cell Line/Condition | Observed Change | Source |
|---|---|---|---|---|
| p-Akt | Inhibition | Human Hepatic Stellate Cells | Significant inhibition of PDGF and TGFβ-stimulated phosphorylation | selleckchem.com |
| mTORC1 activity | Partial restoration by mTOR inhibitor | K562, LAMA-84 (in presence of SCF) | RAD-001 partially restored nilotinib IC50 | nih.gov |
| p-mTOR | Suppression (in sensitive cells) | JURL-MK2 | Suppressed by nilotinib | nih.gov |
| p-S6 | Suppression (in sensitive cells) | JURL-MK2 | Suppressed by nilotinib | nih.gov |
| p-4E-BP1 | Suppression (in sensitive cells) | JURL-MK2 | Suppressed by nilotinib | nih.gov |
Cellular Responses to this compound
The molecular perturbations induced by this compound culminate in a range of cellular responses. A prominent effect is the inhibition of cell proliferation and migration, as observed in various cancer cell lines. researchgate.net
In the context of inflammatory responses, nilotinib has demonstrated the ability to modulate the secretion of cytokines. In a study using a monocyte cell line, nilotinib was shown to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) with an IC50 of approximately 400-500 nM. biorxiv.org This anti-inflammatory effect is further supported by findings that nilotinib treatment leads to a decrease in the secretion of other pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). biorxiv.org
Furthermore, nilotinib has been observed to affect the expression of cell surface markers associated with monocyte activation and adhesion. The expression of CD11c, CD14, CD44, CD49a, and CD54 on monocytes was found to be suppressed following nilotinib treatment. researchgate.net This suggests that nilotinib may interfere with the differentiation of monocytes into macrophages and reduce immune cell adhesion. researchgate.net
| Cellular Response | Effect of Nilotinib | Cell Type | Observed Change | Source |
|---|---|---|---|---|
| Cell Proliferation | Inhibition | A375P | Significant reduction | researchgate.net |
| Cell Migration | Inhibition | A375P | Significant reduction | researchgate.net |
| TNF-α Secretion | Inhibition | THP-1 | IC50 ~400-500 nM | biorxiv.org |
| IL-1β Secretion | Reduction | THP-1 (E. coli stimulated) | Decreased cytokine secretion | biorxiv.org |
| IL-6 Secretion | Reduction | THP-1 (E. coli stimulated) | Decreased cytokine secretion | biorxiv.org |
| CD11c Expression | Suppression | THP-1 | Suppressed upregulation induced by E. coli | researchgate.net |
| CD14 Expression | Suppression | THP-1 | Suppressed upregulation induced by E. coli | researchgate.net |
Preclinical Research and Experimental Models
In Vitro Efficacy Studies
Preclinical studies have robustly demonstrated nilotinib's potent activity against Philadelphia chromosome-positive (Ph+) leukemic cell lines. Research has shown that nilotinib (B1678881) is approximately 30-fold more effective than imatinib (B729) at inducing cell death in BCR-ABL-dependent cell lines derived from patients with Chronic Myeloid Leukemia (CML), such as K562 and KU-812F. nih.gov This heightened potency is also observed in Ph-positive Acute Lymphoblastic Leukemia (ALL) cell lines expressing the p190 BCR-ABL fusion protein, where nilotinib was found to be over 20 times more potent than imatinib in inhibiting the proliferation and phosphorylation of the target kinase. nih.gov
A significant focus of in vitro research has been on nilotinib's efficacy against imatinib-resistant CML. Nilotinib has shown activity against 32 out of 33 imatinib-resistant cell lines harboring various BCR-ABL mutations. nih.gov The sensitivity to nilotinib varies depending on the specific mutation. nih.gov For instance, the M351T mutation, which confers resistance to imatinib, has little effect on nilotinib binding. nih.gov However, the T315I mutation remains insensitive to nilotinib. nih.gov
Combination studies have also been explored. When tested with alkylating agents like mafosfamide (B565123) and treosulfan (B1682457) in imatinib-sensitive CML cell lines (K562, LAMA84), nilotinib produced synergistic to additive effects. nih.gov In imatinib-resistant versions of these cell lines, combinations with mafosfamide, treosulfan, and busulfan (B1668071) were synergistic at higher growth inhibition levels. nih.gov
Table 1: In Vitro Activity of Nilotinib in Leukemic Cell Lines
| Cell Line | Cancer Type | Key Finding | Citation |
|---|---|---|---|
| K562, KU-812F | CML | ~30-fold more potent than imatinib in killing BCR-ABL-dependent cells. | nih.gov |
| LAMA84 | CML | Synergistic effects when combined with mafosfamide in imatinib-sensitive cells. | nih.gov |
| K562-R, LAMA84-R | Imatinib-Resistant CML | Synergistic effects with alkylating agents (mafosfamide, treosulfan, busulfan). | nih.gov |
| Ba/F3 (p190) | Ph+ ALL | >20 times more potent than imatinib in inhibiting proliferation. | nih.gov |
| Ba/F3 (mutant BCR-ABL) | Imatinib-Resistant CML | Active against 32 of 33 tested imatinib-resistant mutations. | nih.gov |
Nilotinib's preclinical investigation extends beyond leukemia to various solid tumors. In models of Gastrointestinal Stromal Tumors (GIST), nilotinib has demonstrated significant antitumor effects. nih.gov It effectively inhibited the proliferation of both parental and imatinib-resistant GIST cell lines in a concentration-dependent manner. nih.gov The compound targets key signaling pathways in GIST, including the receptor tyrosine kinases KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). nih.gov In murine Ba/F3 cells engineered to express wild-type KIT, nilotinib was a more potent inhibitor of cell proliferation (IC50 of 35 nM) compared to imatinib and other TKIs. nih.gov It also showed efficacy against GIST cells with specific KIT mutations that confer imatinib resistance. nih.gov
In the context of melanoma, particularly rare subtypes like acral and mucosal melanomas harboring KIT mutations, nilotinib has shown activity. nih.gov Preclinical rationale supports its investigation in these cancers where KIT is a known oncogenic driver. nih.gov
Research in adrenocortical carcinoma (ACC) cell lines, such as H295R, revealed that nilotinib was efficiently cytotoxic in both monolayer and spheroid culture preparations, proving more effective than imatinib. researchgate.net The mechanism of action in these cells involves the ERK1/2 pathway. researchgate.net Studies have also noted that metastatic melanoma cells expressing c-Abl/Arg kinase activity are susceptible to nilotinib-mediated growth inhibition. researchgate.net
Table 2: In Vitro Activity of Nilotinib in Non-Leukemic Cancer Cell Lines
| Cell Line Type | Cancer Type | Key Finding | Citation |
|---|---|---|---|
| GK1C, GK3C | GIST | Inhibited proliferation in a concentration-dependent manner. | nih.gov |
| GK1C-IR, GK3C-IR | Imatinib-Resistant GIST | Showed significant antitumor efficacy, overcoming imatinib resistance. | nih.gov |
| Ba/F3 (wild-type KIT) | GIST Model | More potent inhibitor of proliferation (IC50 35 nM) compared to imatinib. | nih.gov |
| H295R, ACC-T36 | Adrenocortical Carcinoma | More efficient in decreasing cell viability than mitotane (B1677208) and imatinib. | researchgate.net |
Beyond its anticancer properties, nilotinib has been investigated for its role in modulating host immune responses to bacterial infections. In vitro studies using macrophage models have demonstrated that nilotinib can significantly inhibit the intracellular survival and growth of Mycobacterium bovis (M. bovis) and Mycobacterium avium subspecies paratuberculosis (MAP). nih.gov The compound was shown to induce autophagy in infected macrophages, a key cellular process for clearing intracellular pathogens. nih.gov This effect is mediated through the inhibition of the c-ABL tyrosine kinase and the subsequent downregulation of the PI3K/Akt/mTOR signaling pathway. nih.gov Furthermore, nilotinib was observed to promote the activation of the E3 ubiquitin ligase parkin, enhancing the ubiquitination of M. bovis within infected macrophages. nih.gov
In studies on inflammatory responses, nilotinib, but not imatinib, was found to suppress the activation of monocytes and their differentiation into macrophages when stimulated by pro-inflammatory agents like E. coli. nih.gov It blocked the upregulation of monocyte activation markers such as CD11c and CD14. nih.gov
In Vivo Efficacy Studies
The in vitro efficacy of nilotinib in hematological cancers has been successfully translated into in vivo xenograft models. In mouse models of CML, nilotinib treatment significantly improved the survival of mice infused with cells expressing either wild-type BCR-ABL or the imatinib-resistant E255V BCR-ABL mutant, when compared to vehicle-treated controls. nih.gov
Similarly, in mouse models of Ph-positive ALL, nilotinib has demonstrated significant effectiveness. nih.gov In a transplant model using C57Bl/6J mice injected with p190 Bcr/Abl-expressing leukemia cells (8093 cells), nilotinib treatment initiated five days post-transplantation greatly reduced the numbers of circulating leukemic cells and was sufficient to eradicate large numbers of leukemia cells in the lymph nodes within one week. nih.gov
The therapeutic potential of nilotinib has been explored in animal models for non-oncological conditions, primarily focusing on its anti-mycobacterial and anti-inflammatory properties. In mouse models of M. bovis infection, in vivo experiments confirmed the in vitro findings, showing that nilotinib effectively controlled the growth and survival of the bacteria. nih.gov This protective effect was linked to enhanced parkin activity in the infected mice. nih.gov These results suggest that nilotinib can regulate protective innate immune responses against intracellular mycobacteria. nih.gov
Pharmacological Characterization in Preclinical Models
Pharmacokinetic Profiles in Animal Species
The preclinical pharmacokinetic properties of nilotinib have been evaluated across various animal species to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for projecting human pharmacokinetics and designing clinical trials.
Systemic clearance (CL) of nilotinib was found to be relatively low in rodents, accounting for less than 25% of the hepatic blood flow (Q(H)). nih.gov In contrast, clearance was moderate in monkeys and dogs, with ratios of clearance to hepatic blood flow (CL/Q(H)) ranging from 32% to 35%. nih.gov The steady-state volume of distribution (V(ss)) showed variability among species, with values ranging from 0.55 to 3.9 L/kg. nih.gov Following oral administration, the time to reach maximum plasma concentration (Cmax) varied from 0.5 to 4 hours. nih.gov The oral bioavailability was moderate, falling within a range of 17% to 44% across the tested species. nih.gov Furthermore, nilotinib exhibited high plasma protein binding of over 97.5% in all preclinical species, a characteristic that is also observed in humans. nih.govnih.govresearchgate.net
Marked inter-species differences in pharmacokinetic parameters have been observed. nih.gov Elimination half-lives in smaller species like mice and guinea pigs are considerably shorter (1–3 hours) compared to larger species such as prairie dogs and monkeys. nih.govresearchgate.net For instance, in guinea pigs, nilotinib showed extensive tissue distribution with a volume of distribution (Vz) of 37.64 L/kg and a high clearance rate of 11.9 L/hr/kg, resulting in a short elimination half-life of 2.1 hours. nih.gov In Cynomolgus monkeys, a 10 mg/kg oral dose resulted in a mean Cmax of 410 ng/mL at a mean Tmax of 1.67 hours, with an oral terminal half-life of 5.16 hours. nih.gov The longer elimination half-life observed in prairie dogs (6.5 hours intravenously and 7.5 hours orally) makes this species suitable for multiple-dosing studies. nih.govresearchgate.net
| Animal Species | Parameter | Value | Reference |
|---|---|---|---|
| Rodents (General) | Systemic Clearance (CL) | Low (<25% of hepatic blood flow) | nih.gov |
| Monkeys & Dogs | Systemic Clearance (CL) | Moderate (32-35% of hepatic blood flow) | nih.gov |
| Multiple Species | Steady-State Volume of Distribution (Vss) | 0.55 - 3.9 L/kg | nih.gov |
| Multiple Species | Oral Bioavailability | 17 - 44% | nih.gov |
| Guinea Pigs | Elimination Half-Life | 2.1 hours | nih.gov |
| Cynomolgus Monkeys | Oral Terminal Half-Life | 5.16 hours | nih.gov |
| Prairie Dogs | Oral Elimination Half-Life | 7.5 hours | nih.govresearchgate.net |
| Multiple Species | Plasma Protein Binding | >97.5% | nih.govnih.gov |
Pharmacodynamic Markers of Target Inhibition in Preclinical Systems
The pharmacodynamic activity of nilotinib in preclinical models is primarily assessed by measuring the inhibition of its target kinases and the downstream cellular effects. As a tyrosine kinase inhibitor, its principal target in oncology is the BCR-ABL fusion protein. chemicalbook.com In preclinical cancer models, the key pharmacodynamic marker is the inhibition of tyrosine phosphorylation of proteins involved in BCR-ABL intracellular signaling. chemicalbook.com Nilotinib's potency is significantly higher than that of imatinib in both imatinib-sensitive and -resistant chronic myeloid leukemia (CML) cell lines. chemicalbook.com It has demonstrated inhibitory activity against 32 out of 33 imatinib-resistant CML cell lines that express mutant BCR-ABL kinases. chemicalbook.comnih.gov
In the context of neurodegenerative diseases, the primary target is the Abelson tyrosine kinase (c-Abl). mdpi.comparkinsons.org.uk Inhibition of c-Abl by nilotinib has been shown to modulate several downstream pathways that are critical in disease pathogenesis. Key pharmacodynamic markers in these preclinical systems include:
Reduced c-Abl Phosphorylation : A direct marker of target engagement, showing that nilotinib effectively inhibits the kinase activity of c-Abl in the central nervous system. mdpi.comnih.gov
Activation of Parkin : Nilotinib treatment leads to an increase in the levels of active, soluble ubiquitinated parkin, an E3 ubiquitin ligase. alzdiscovery.orgalzdiscovery.org The tyrosine kinase c-Abl is known to inhibit parkin's activity; therefore, nilotinib-mediated c-Abl inhibition restores parkin function. alzdiscovery.org
Enhanced Autophagy : A crucial marker of nilotinib's effect is the promotion of autophagy, the cellular process for clearing aggregated proteins. nih.govalzdiscovery.org This is often measured by observing an enhanced interaction between parkin and Beclin-1, which facilitates autophagic processes. alzdiscovery.org
Reduced α-synuclein Phosphorylation : In a mouse model of multiple systems atrophy, nilotinib reduced the phosphorylation of α-synuclein at tyrosine 39, consistent with c-Abl inhibition. alzdiscovery.org
Modulation of Inflammatory Pathways : In preclinical neuroinflammation models, nilotinib has been shown to suppress the activation of microglia and the production of proinflammatory cytokines like COX-2, IL-1β, and IL-6. nih.gov This effect is mediated by the inhibition of P38 and STAT3 signaling pathways, which serve as pharmacodynamic markers of its anti-inflammatory activity. nih.gov
| Pharmacodynamic Marker | Preclinical System | Observed Effect of Nilotinib | Reference |
|---|---|---|---|
| BCR-ABL Tyrosine Phosphorylation | CML Cell Lines | Inhibition | chemicalbook.com |
| c-Abl Phosphorylation | Preclinical Neurodegeneration Models | Reduction | mdpi.comnih.gov |
| Active (Ubiquitinated) Parkin Levels | Rodent AD Models | Increase | alzdiscovery.orgalzdiscovery.org |
| Parkin-Beclin-1 Interaction | Animal Models of AD | Enhancement | mdpi.com |
| α-synuclein Phosphorylation (Tyr39) | Mouse Model of MSA | Reduction | alzdiscovery.org |
| Proinflammatory Cytokines (e.g., IL-1β, IL-6) | LPS-injected Mouse Model | Suppression | nih.gov |
| P38/STAT3 Signaling | Microglial Cell Lines, Mouse Models | Inhibition | nih.gov |
Novel Therapeutic Applications in Preclinical Settings (e.g., Neurodegenerative Diseases)
Beyond its established use in oncology, nilotinib has been investigated for novel therapeutic applications, most notably in the field of neurodegenerative diseases. mdpi.comnih.gov Preclinical research suggests that by targeting c-Abl, nilotinib can intervene in pathological processes common to several of these disorders, primarily by promoting the autophagic clearance of neurotoxic protein aggregates. alzdiscovery.orgalzdiscovery.org
In preclinical models of Parkinson's disease (PD) and other synucleinopathies, c-Abl activation is recognized as a contributor to pathogenesis. researchgate.netnih.gov Studies using animal models of PD, including those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), have shown that nilotinib can prevent the death of dopaminergic neurons and improve motor deficits. researchgate.netnih.gov The proposed mechanism involves the nilotinib-mediated inhibition of c-Abl, which leads to the autophagic degradation of α-synuclein, a protein that aggregates in Lewy bodies. parkinsons.org.ukresearchgate.net Furthermore, nilotinib has been observed to enhance the trafficking of α-synuclein and hyper-phosphorylated tau into lysosomes for degradation, effectively clearing these toxic proteins. researchgate.net
For Alzheimer's disease (AD) , preclinical evidence indicates a similar beneficial role for nilotinib. alzdiscovery.orgalzdiscovery.org In various rodent models of AD, nilotinib treatment has been shown to decrease the activation of c-Abl. alzdiscovery.orgalzdiscovery.org This action promotes the clearance of amyloid-beta (Aβ) and phosphorylated tau, the two hallmark pathological proteins in AD. nih.govmdpi.com Specifically, nilotinib has been found to reduce levels of both soluble and insoluble Aβ42 and decrease amyloid plaque burden. alzdiscovery.orgnih.gov By enhancing the interaction between parkin and Beclin-1, nilotinib facilitates Aβ clearance and has been shown to improve cognitive performance in animal models of AD. mdpi.com Nilotinib may also exert neuroprotective effects by reducing neuroinflammation through the inhibition of Discoidin Domain Receptor 1 (DDR1). mdpi.com
The potential of nilotinib has also been explored in other neurodegenerative conditions. In a mouse model of multiple systems atrophy (MSA) , nilotinib was able to reduce the phosphorylation of α-synuclein, although this did not translate to a reduction in protein aggregation or neurodegeneration in that specific study. alzdiscovery.org Additionally, nilotinib has been demonstrated to promote the clearance of TDP-43, a protein implicated in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration. alzdiscovery.orgalzdiscovery.org
Beyond protein clearance, preclinical studies show that nilotinib may mitigate neuroinflammation. In mouse models where neuroinflammation is induced by lipopolysaccharide (LPS), nilotinib treatment suppressed microglial activation and the release of proinflammatory cytokines. nih.gov This anti-inflammatory effect was associated with the rescue of spatial memory impairment, suggesting a broader neuroprotective potential for the compound. nih.gov
Mechanisms of Drug Resistance and Strategies for Overcoming Resistance to Nilotinib Hydrochloride Monohydrate
Kinase Domain Mutations Conferring Resistance
Mutations within the kinase domain of the BCR-ABL fusion protein are a primary mechanism of resistance to nilotinib (B1678881). nih.govashpublications.org These mutations can interfere with the binding of the drug to its target, thereby diminishing its inhibitory effect. ashpublications.org While nilotinib is effective against many imatinib-resistant BCR-ABL mutations, certain specific mutations can confer resistance to nilotinib as well. nih.govnih.gov
Analysis of Specific BCR-ABL Mutations (e.g., T315I)
A multitude of mutations within the BCR-ABL kinase domain have been identified in patients who develop resistance to TKI therapy. nih.gov One of the most clinically significant mutations is the T315I mutation, often referred to as the "gatekeeper" mutation. ashpublications.orgnih.gov This specific mutation involves the substitution of threonine (T) with isoleucine (I) at position 315 of the ABL kinase domain. The T315I mutation is notorious for conferring a high degree of resistance to nilotinib. ashpublications.orgnih.gov
Other mutations that have been associated with reduced sensitivity to nilotinib include those affecting the P-loop of the kinase domain, such as Y253H, E255K/V, and F359C/V. nih.govnih.govcase.edu The frequency and type of mutations can vary among patients and may emerge during the course of treatment. nih.gov
| BCR-ABL Mutation | Reported Sensitivity to Nilotinib | Reference |
|---|---|---|
| T315I | Resistant | nih.govashpublications.orgnih.gov |
| Y253H | Less Sensitive | nih.govcase.edu |
| E255K/V | Less Sensitive | nih.govcase.edu |
| F359C/V | Less Sensitive | nih.govcase.edu |
Impact on Nilotinib Binding and Efficacy
The structural changes induced by kinase domain mutations can directly impair the binding of nilotinib to the ATP-binding pocket of the BCR-ABL protein. The T315I mutation, for instance, introduces a bulky isoleucine residue that sterically hinders the binding of nilotinib, while still allowing ATP to bind, thus maintaining the kinase's activity. icr.ac.ukecancer.org This steric hindrance is a key reason for the profound resistance conferred by this mutation.
Mutations in the P-loop can also alter the conformation of the kinase domain, leading to a reduced affinity for nilotinib. nih.gov This decreased binding affinity translates to a higher concentration of the drug being required to achieve the same level of kinase inhibition, often exceeding clinically achievable levels. Consequently, the efficacy of nilotinib is significantly compromised in the presence of these mutations, leading to disease progression.
Drug Efflux Transporter Overexpression and Activity
A second major mechanism of resistance to nilotinib involves the active removal of the drug from cancer cells by ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins function as efflux pumps, utilizing the energy from ATP hydrolysis to transport a wide range of substrates, including chemotherapeutic agents, out of the cell. plos.orgnih.gov The overexpression of these transporters can lead to decreased intracellular concentrations of nilotinib, rendering it less effective.
Role of ABCB1 (P-glycoprotein) in Nilotinib Resistance
ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a well-characterized efflux transporter implicated in resistance to numerous anticancer drugs. nih.govmdpi.com Studies have shown that nilotinib is a substrate of ABCB1. nih.govaacrjournals.org Overexpression of ABCB1 in cancer cells can lead to a significant reduction in the intracellular accumulation of nilotinib, thereby conferring resistance. nih.govnih.gov This mechanism has been observed in various cancer cell lines and is considered a significant contributor to nilotinib resistance in patients. aacrjournals.orgsemanticscholar.org
Involvement of ABCG2 (BCRP) and ABCC10 (MRP7) in Drug Efflux
In addition to ABCB1, other ABC transporters have been identified as contributors to nilotinib resistance. ABCG2, also known as breast cancer resistance protein (BCRP), is another important efflux pump that can transport nilotinib out of cancer cells. nih.govaacrjournals.org Overexpression of ABCG2 has been shown to decrease the intracellular concentration of nilotinib and contribute to drug resistance. chemicalbook.comresearchgate.net
More recently, ABCC10, also known as multidrug resistance protein 7 (MRP7), has been implicated in nilotinib resistance. plos.orgnih.gov Research has demonstrated that nilotinib can interact with and is transported by ABCC10. nih.govresearchgate.net Overexpression of ABCC10 can therefore contribute to reduced intracellular drug levels and subsequent resistance.
| Efflux Transporter | Common Name | Role in Nilotinib Resistance | Reference |
|---|---|---|---|
| ABCB1 | P-glycoprotein (P-gp) | Efflux of Nilotinib | nih.govnih.govaacrjournals.org |
| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Efflux of Nilotinib | nih.govaacrjournals.orgresearchgate.net |
| ABCC10 | Multidrug Resistance Protein 7 (MRP7) | Efflux of Nilotinib | plos.orgnih.govnih.gov |
Strategies for Transporter Modulation to Restore Sensitivity
Given the significant role of efflux transporters in nilotinib resistance, strategies aimed at modulating their function are of great interest. One approach is the co-administration of nilotinib with inhibitors of these transporters. By blocking the efflux pumps, these inhibitors can increase the intracellular concentration of nilotinib, potentially restoring its therapeutic efficacy.
Interestingly, studies have shown that nilotinib itself can act as an inhibitor of ABCB1 and ABCG2. nih.govmdpi.com This dual role as both a substrate and an inhibitor suggests complex interactions at the cellular level. Nilotinib has been shown to reverse ABCB1- and ABCG2-mediated multidrug resistance by blocking the efflux function of these transporters. nih.govnih.govresearchgate.net This suggests that nilotinib may potentiate the cytotoxicity of other anticancer drugs that are substrates of these transporters.
Furthermore, research into specific inhibitors of these transporters is ongoing. The development of potent and specific inhibitors of ABCB1, ABCG2, and ABCC10 could provide a valuable therapeutic strategy to overcome nilotinib resistance. icr.ac.ukecancer.org Combining nilotinib with such modulators could potentially resensitize resistant cancer cells and improve clinical outcomes for patients.
Development of Combination Therapies to Circumvent Resistance
To counteract the complex mechanisms of nilotinib resistance, researchers are actively investigating combination therapy strategies. The goal is to target multiple pathways simultaneously, creating a synergistic or additive effect that resistant cells cannot easily overcome. This involves pairing nilotinib with other treatment modalities, such as radiation, or with other targeted drugs that inhibit parallel or downstream survival pathways.
Synergistic Effects with Radiation Therapy
Combining nilotinib with radiation therapy has shown promise in preclinical models, demonstrating a dose-dependent synergistic interaction. nih.gov This combination can be particularly effective against drug-resistant cell populations. nih.gov In vitro experiments on Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cells showed that while nilotinib monotherapy led to the development of resistance, the combination with radiation produced a greater and more sustained reduction in cell viability. nih.gov
The synergy appears to be linked to the modulation of key survival pathways. For instance, the phosphorylation of AKT, a protein central to cell proliferation and chemoresistance, was shown to be downregulated more effectively and persistently with the combination therapy compared to either treatment alone. nih.gov While the precise mechanisms are still under investigation, it is believed that radiation-induced DNA damage combined with nilotinib's inhibition of key survival kinases creates a multi-pronged attack that is more effective at inducing cell death. medwinpublishers.comoup.com
| Treatment Group | Cell Viability Reduction (Day 6) | Key Pathway Modulation |
| Nilotinib Monotherapy | ~43% | Initial p-AKT increase, followed by upregulation |
| Radiation (2 Gy) | Significant initial reduction | Slight p-AKT increase |
| Nilotinib + Radiation (2 Gy) | Greater than single agents | Sustained downregulation of p-AKT |
This table summarizes in vitro findings on the synergistic effects of combining nilotinib and radiation therapy on Ph+ ALL cell viability and the AKT signaling pathway, based on data from published research. nih.gov
Combinations with Other Tyrosine Kinase Inhibitors or Signaling Pathway Modulators
Combining nilotinib with other targeted agents is a key strategy to prevent or overcome resistance. This approach aims to either provide a more comprehensive blockade of the primary target or inhibit escape pathways that cells activate in response to nilotinib.
Combinations with other BCR-ABL TKIs: The simultaneous use of nilotinib and imatinib (B729) has been shown to produce additive or synergistic cytotoxicity in various BCR-ABL-positive cell lines, including those with point mutations that confer imatinib resistance. nih.govkarger.com This combination may suppress the emergence of drug-resistant clones more effectively than sequential therapy. nih.govkarger.com However, this approach is generally ineffective against the highly resistant T315I mutation. nih.gov
Combinations with Signaling Pathway Modulators: Since resistant cells often rely on BCR-ABL-independent survival signals, combining nilotinib with inhibitors of these alternative pathways is a rational approach. For example, the RAS/RAF/MEK/ERK pathway can become activated in drug-resistant CML cells. nih.gov Studies have shown that nilotinib can paradoxically activate this pathway in resistant cells, creating a new dependency. Consequently, combining nilotinib with a MEK inhibitor results in synthetic lethality, effectively killing the resistant cells and blocking tumor growth in preclinical models. nih.govresearchgate.net Similarly, targeting the PI3K/AKT/mTOR pathway, which is another major mediator of cell survival, is being explored as a strategy to overcome resistance. researchgate.net
| Combination Agent | Target Pathway | Rationale for Combination |
| Imatinib | BCR-ABL | Additive/synergistic inhibition of BCR-ABL; may suppress a wider range of resistant clones. nih.govkarger.com |
| MEK Inhibitors (e.g., Trametinib) | RAF/MEK/ERK | Induces synthetic lethality by blocking a survival pathway that becomes activated in nilotinib-resistant cells. nih.govresearchgate.net |
| PI3K/mTOR Inhibitors (e.g., BEZ235) | PI3K/AKT/mTOR | Blocks a parallel survival pathway often hyperactivated in TKI-resistant cells. researchgate.net |
| Src Kinase Inhibitors (e.g., Dasatinib) | Src Family Kinases | Overcomes resistance mediated by overexpression of Src kinases like LYN. aacrjournals.org |
This table provides an overview of different combination therapy strategies with nilotinib, the targeted pathways, and the scientific rationale for their use in overcoming drug resistance.
Clinical Research of Nilotinib Hydrochloride Monohydrate: Efficacy and Response
Clinical Trials in Chronic Myeloid Leukemia (CML)
Nilotinib (B1678881) has been established as a potent therapeutic agent in the management of Philadelphia chromosome-positive (Ph+) CML, a hematological malignancy characterized by the Bcr-Abl fusion protein.
Studies in Newly Diagnosed Philadelphia Chromosome-Positive CML in Chronic Phase
The landmark Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Patients (ENESTnd) study, a phase 3, multicenter, open-label, randomized trial, has been pivotal in establishing the role of nilotinib as a first-line treatment for chronic phase (CP) Ph+ CML. This study compared the efficacy of two doses of nilotinib with the then-standard-of-care, imatinib (B729). clinicaltrials.govnih.gov A total of 846 patients were randomized to receive nilotinib 300 mg twice daily, nilotinib 400 mg twice daily, or imatinib 400 mg once daily. nih.gov
The primary endpoint of the ENESTnd trial was the rate of major molecular response (MMR) at 12 months. nih.gov The results demonstrated the superiority of nilotinib over imatinib, with significantly higher rates of MMR achieved in the nilotinib arms. clinicaltrials.govnih.gov This superiority in achieving deep molecular responses has been a consistent finding throughout the long-term follow-up of the study.
Table 1: Major Molecular Response (MMR) Rates in the ENESTnd Trial
| Treatment Arm | MMR Rate at 12 Months | MMR Rate at 24 Months | Cumulative MMR Rate at 10 Years |
| Nilotinib 300 mg twice daily | 44% | 71% | 77.7% |
| Nilotinib 400 mg twice daily | 43% | Not explicitly stated in the provided results | 79.7% |
| Imatinib 400 mg once daily | 22% | Not explicitly stated in the provided results | 62.5% |
Data sourced from multiple reports of the ENESTnd trial. nih.govcancer.gov
Research in Imatinib-Resistant or -Intolerant Philadelphia Chromosome-Positive CML (Chronic and Accelerated Phases)
For patients with Ph+ CML in chronic phase (CP) who have developed resistance or intolerance to imatinib, nilotinib has shown significant and durable responses. A phase 2, open-label study evaluated the efficacy and safety of nilotinib in this patient population. ascopubs.org In this trial, 321 patients with imatinib-resistant or -intolerant CML-CP were administered nilotinib 400 mg twice daily. ascopubs.org
The study demonstrated that nilotinib induced rapid and sustained responses. ascopubs.org The primary endpoint was the rate of major cytogenetic response (MCyR). ascopubs.org The results showed that a significant proportion of patients achieved both hematologic and cytogenetic responses. ascopubs.org
In a separate international phase 2 study, nilotinib was investigated in CML patients in both chronic phase (CP) and accelerated phase (AP) who had failed treatment with both imatinib and dasatinib (B193332). nih.gov This study included 39 patients in CP and 21 in AP. nih.gov The findings indicated that nilotinib is an effective therapeutic option even after failure of other tyrosine kinase inhibitors. nih.gov
Table 2: Efficacy of Nilotinib in Imatinib-Resistant or -Intolerant CML-CP (24-Month Follow-up)
| Response | Rate |
| Major Cytogenetic Response (MCyR) | 59% |
| Complete Cytogenetic Response (CCyR) | 44% |
| Complete Hematologic Response (CHR) | 77% (in patients without CHR at baseline) |
Data from a phase 2 study with 24-month follow-up. nih.gov
Evaluation of Molecular and Cytogenetic Responses (e.g., Major Molecular Response, Complete Cytogenetic Response)
The depth of response to treatment in CML is a critical predictor of long-term outcomes. Key measures of response include complete cytogenetic response (CCyR), where no Ph+ cells are detected in the bone marrow, and major molecular response (MMR), defined as a ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline.
In the ENESTnd trial for newly diagnosed CML, nilotinib demonstrated significantly higher rates of both CCyR and MMR compared to imatinib. clinicaltrials.govnih.gov By 24 months of follow-up, the rates of MMR were substantially higher in the nilotinib arms. nih.gov Furthermore, a greater proportion of patients on nilotinib achieved deeper levels of molecular response, such as MR4.5 (a ≥4.5-log reduction in BCR-ABL1 transcripts), which has been associated with the potential for treatment-free remission. cancer.gov
Long-term Efficacy and Survival Outcomes in CML
The 10-year follow-up of the ENESTnd study has provided robust data on the long-term benefits of frontline nilotinib therapy in CML-CP. cancer.gov The cumulative rates of MMR and the deeper molecular response, MR4.5, remained significantly higher with nilotinib compared to imatinib. cancer.gov
Table 3: 10-Year Outcomes in the ENESTnd Trial
| Outcome | Nilotinib 300 mg twice daily | Nilotinib 400 mg twice daily | Imatinib 400 mg once daily |
| Cumulative Rate of MR4.5 | 61.0% | 61.2% | 39.2% |
| Estimated 10-Year Overall Survival | 87.6% | 90.3% | 88.3% |
| Progression to Accelerated/Blast Phase (on treatment) | 2 | 5 | 17 |
Data from the 10-year analysis of the ENESTnd trial. cancer.govnih.gov
Exploratory Clinical Applications in Other Malignancies
While the primary indication for nilotinib is CML, its mechanism of action as a kinase inhibitor has led to investigations into its potential efficacy in other cancers driven by specific genetic mutations.
Studies in BRAF V600 Mutant Melanoma
The role of nilotinib in BRAF V600 mutant melanoma is currently being explored in early-phase clinical trials. A phase I dose-escalation study is underway to evaluate the safety, tolerability, and optimal dose of nilotinib when given in combination with BRAF and MEK inhibitors (dabrafenib and trametinib (B1684009) or encorafenib (B612206) and binimetinib) in patients with metastatic or unresectable BRAF V600 mutant melanoma. cancer.gov The primary objective of this trial is to determine the maximum tolerated dose and recommended phase II dose of the combination therapy. cancer.gov Patients enrolled in this study have either stable disease on a BRAF/MEK inhibitor regimen or have failed prior treatment with such a regimen. cancer.gov Efficacy data from this ongoing trial is not yet mature.
Investigations in Castrate-Resistant Prostate Cancer (CRPC)
The exploration of nilotinib hydrochloride monohydrate in the context of castrate-resistant prostate cancer (CRPC) has yielded insights into its potential as an antineoplastic agent. While one study noted that the anticancer effects of nilotinib used as a monotherapy in CRPC produced mixed results, further research has confirmed its antineoplastic activity in hormone-refractory prostate cancer cells. nih.govnih.gov A significant finding in these investigations was the observation that nilotinib treatment can trigger an upregulation of the phospho-extracellular-signal-regulated kinases (ERK) survival pathway, a factor that could potentially mitigate its therapeutic effectiveness. nih.gov
Preclinical research has shown promise for nilotinib in combination therapies. A study combining nilotinib with sorafenib (B1663141) demonstrated significant cytotoxicity against CRPC cell lines in vitro. nih.gov This combination led to an 80% reduction in the viability of PC3 prostate cancer cells after 72 hours of treatment. nih.gov Similarly, in the LNCaP cell line, the combination therapy resulted in a 76% decrease in cell numbers. nih.gov These findings highlight the potential relevance of a targeted combination therapy approach for the treatment of CRPC. nih.gov
Table 1: In Vitro Cytotoxicity of Nilotinib in Combination with Sorafenib
| Cell Line | Treatment | Effect | Reference |
|---|---|---|---|
| PC3 | Combination of Sorafenib and Nilotinib (2.5 μM) | 80% decrease in cell viability after 72 hours | nih.gov |
| LNCaP | Combination of Sorafenib and Nilotinib | 76% decrease in cell number | nih.gov |
Research in Acute Lymphoblastic Leukemia (ALL)
Nilotinib has been a subject of significant clinical investigation for the treatment of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), typically administered in conjunction with chemotherapy. clinicaltrials.govnih.gov These studies have consistently reported high rates of remission.
Table 2: Key Efficacy Findings from Nilotinib Clinical Trials in Ph+ ALL
| Study Population | Treatment Regimen | Key Efficacy Results | Reference |
|---|---|---|---|
| Newly diagnosed Ph+ ALL (n=30) | Nilotinib + multi-agent chemotherapy | 100% Hematologic Complete Remission; 83.3% cumulative Molecular Complete Response; 4-year Overall Survival: 45% | nih.gov |
| Elderly (≥55 years) newly diagnosed Ph+ ALL (n=56) | Nilotinib + low-intensity chemotherapy | 87% Complete Hematologic Response; 2-year Overall Survival (no transplant): 72.7% | ascopost.comashpublications.org |
Pediatric Clinical Investigations
Clinical investigations have established the efficacy of nilotinib for pediatric patients with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia in chronic phase (CML-CP). nih.govnih.gov Its use has been studied in both newly diagnosed children and those who have developed resistance or intolerance to other tyrosine kinase inhibitors such as imatinib and dasatinib. nih.govnih.gov
The approval of nilotinib for pediatric use by the U.S. Food and Drug Administration (FDA) for children aged one year and older was supported by data from two clinical trials that included 69 pediatric patients with Ph+ CML-CP. targetedonc.comfda.gov The primary measure of efficacy in these trials was the major molecular response (MMR) rate. targetedonc.comfda.gov
Table 3: Efficacy of Nilotinib in Pediatric Patients with Ph+ CML-CP (Initial Approval Data)
| Patient Cohort | Efficacy Endpoint (at 12 cycles) | Response Rate | Reference |
|---|---|---|---|
| Newly Diagnosed (n=25) | Major Molecular Response (MMR) | 60.0% (95% CI, 38.7-78.9) | targetedonc.comfda.gov |
| Resistant/Intolerant (n=44) | Major Molecular Response (MMR) | 40.9% (95% CI, 26.3-56.8) | targetedonc.comfda.gov |
Table 4: Long-Term Efficacy of Nilotinib in Pediatric Patients with Ph+ CML-CP (DIALOG Study)
| Patient Cohort | Efficacy Endpoint (by 66 cycles) | Response Rate | Reference |
|---|---|---|---|
| Newly Diagnosed (n=25) | Cumulative MR4.5 | 44.0% | nih.gov |
| Resistant/Intolerant (n=33) | Cumulative MMR | 60.6% | nih.gov |
Treatment Discontinuation and Remission Durability Studies
A pivotal aspect of modern nilotinib research has been the investigation of treatment-free remission (TFR), which explores the possibility for patients who have achieved a deep and lasting molecular response to discontinue therapy while maintaining remission. nih.gov
The ENESTfreedom trial focused on TFR in CML-CP patients who had achieved a sustained deep molecular response on frontline nilotinib. nih.gov Patients in this study, after a median treatment duration of approximately 3.6 years, attempted to stop treatment. nih.gov Results showed that 48.9% of patients were still in TFR 96 weeks after discontinuation. nih.gov Follow-up data at 192 weeks indicated a durable TFR rate of 44.2%. ascopubs.org Importantly, for patients who experienced a molecular relapse and needed to restart nilotinib, the treatment was highly effective at re-establishing control, with 98.9% regaining MMR and 92.0% regaining a deep molecular response (MR4.5). nih.gov
Similarly, the ENESTop study evaluated TFR in CML-CP patients who had switched to nilotinib as a second-line therapy after imatinib and achieved a deep molecular response. ascopubs.org This study reported a TFR rate of 48.4% at 144 weeks. ascopubs.org Re-initiation of nilotinib in patients who lost MMR was also successful, with 97.1% regaining MMR and 91.2% re-achieving MR4.5. ascopubs.org
Additional studies have reinforced these findings. The Japanese STAT2 trial observed a 12-month TFR rate of 67.9%, with an estimated 3-year treatment-free survival of 62.8%. nih.gov The GIMEMA CML 0307 study reported an estimated 2-year treatment-free survival of 72.6%. haematologica.org Collectively, these studies establish TFR as an achievable and important clinical goal for a substantial number of CML patients on nilotinib who attain a durable deep molecular response. nih.govnih.govascopubs.org
Table 5: Treatment-Free Remission (TFR) Rates in Key Nilotinib Discontinuation Studies
| Study | Patient Population | TFR Rate | Timepoint | Reference |
|---|---|---|---|---|
| ENESTfreedom | Frontline Nilotinib | 48.9% | 96 weeks | nih.gov |
| ENESTfreedom | Frontline Nilotinib | 44.2% | 192 weeks | ascopubs.org |
| ENESTop | Second-line Nilotinib | 53.2% | 96 weeks | ascopubs.org |
| ENESTop | Second-line Nilotinib | 48.4% | 144 weeks | ascopubs.org |
| STAT2 (Japan) | Post-consolidation | 67.9% | 12 months | nih.gov |
| GIMEMA CML 0307 | Frontline Nilotinib | 72.6% (estimated) | 24 months | haematologica.org |
Pharmacological Research: Pharmacokinetics and Pharmacodynamics of Nilotinib Hydrochloride Monohydrate
Pharmacokinetic Parameters
The journey of nilotinib (B1678881) hydrochloride monohydrate through the body is characterized by a series of intricate processes that determine its ultimate concentration at the site of action. Understanding these pharmacokinetic parameters is fundamental to optimizing its therapeutic efficacy.
Absorption Dynamics and Factors Influencing Variability
Following oral administration, nilotinib is rapidly absorbed, with peak serum concentrations typically reached approximately 3 hours after dosing. nih.govresearchgate.net The absorption process, however, is not straightforward and is subject to significant variability. One of the most influential factors is the presence of food. The bioavailability of nilotinib can increase by as much as 82% when administered with a high-fat meal compared to a fasted state. nih.govucsd.edu This food effect is a critical consideration in its clinical use.
Furthermore, the absorption of nilotinib appears to be solubility-limited, particularly at higher doses. ucsd.edu This means that as the dose increases, the proportion of the drug that is absorbed does not increase proportionally, a phenomenon that may be attributed to saturation at absorption sites. researchgate.net The aqueous solubility of nilotinib hydrochloride monohydrate is also highly pH-dependent, being more soluble in acidic environments and practically insoluble in solutions with a pH of 4.5 or higher. fda.gov This characteristic can influence its dissolution and subsequent absorption in the gastrointestinal tract.
Distribution Characteristics, Including Tissue Penetration Profiles
Once absorbed into the systemic circulation, nilotinib exhibits extensive tissue distribution. researchgate.net Preclinical studies have shown that it has a steady-state volume of distribution (Vss) ranging from 0.55 to 3.9 L/kg across different species. nih.gov In humans, the predicted Vss is approximately 2.0 L/kg. nih.gov This extensive distribution is facilitated by high plasma protein binding, which exceeds 97.5% in both preclinical species and humans. nih.gov
Studies in animals have revealed that nilotinib concentrates in several tissues, including the bile, the uveal tract of the eye, the glandular stomach, the liver, and the adrenal gland. fda.gov While it shows limited penetration across the blood-brain and blood-testis barriers, it has been found to cross the placenta and enter the milk of lactating rats. fda.gov
Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 Isoforms, UGT1A1)
The metabolism of nilotinib is a critical determinant of its clearance from the body and is primarily carried out in the liver. In vitro studies have identified the cytochrome P450 (CYP) 3A4 enzyme as the main catalyst for the oxidation and hydroxylation of nilotinib. nih.gov The clinical relevance of this pathway is underscored by the significant impact of drugs that either inhibit or induce CYP3A4 activity on nilotinib exposure. nih.gov For instance, co-administration with a strong CYP3A4 inhibitor like ketoconazole (B1673606) can substantially increase nilotinib levels, while a potent inducer such as rifampicin (B610482) can markedly decrease them. nih.gov
While CYP3A4 is the primary metabolic route, some research suggests a minor role for CYP2C8. chemicalbook.com In addition to its role as a substrate, nilotinib also acts as a competitive inhibitor of several CYP isoforms, including CYP3A4/5, CYP2C8, CYP2C9, and CYP2D6. nih.gov Furthermore, it inhibits uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1), an enzyme involved in the glucuronidation of various compounds, including bilirubin (B190676). nih.gov The main circulating component in the serum is unchanged nilotinib, with its metabolites contributing minimally to its pharmacological activity. chemicalbook.com
Elimination Routes and Apparent Half-Life Determination
The elimination of nilotinib and its metabolites occurs predominantly through the feces. Following administration, over 90% of the dose is excreted in the feces within 7 days. chemicalbook.com The apparent elimination half-life of nilotinib is approximately 17 hours, a characteristic that supports twice-daily dosing regimens. chemicalbook.comnih.gov The mean clearance of nilotinib in patients with newly diagnosed Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) in the chronic phase was determined to be 20.2 L/h. chemicalbook.com
| Pharmacokinetic Parameter | Value | Source |
| Time to Peak Concentration (Tmax) | ~3 hours | nih.govresearchgate.net |
| Elimination Half-Life (t½) | ~17 hours | chemicalbook.comnih.gov |
| Plasma Protein Binding | >97.5% | nih.gov |
| Primary Metabolic Enzyme | CYP3A4 | nih.gov |
| Primary Route of Elimination | Feces (>90%) | chemicalbook.com |
Impact of Physiological Factors (e.g., Age, Sex, Organ Impairment, Gastrectomy Status) on Pharmacokinetics
Several physiological factors can influence the pharmacokinetic profile of nilotinib. A study investigating the effects of hepatic impairment found that after a single 200 mg dose, nilotinib exposure was modestly increased in individuals with mild, moderate, and severe liver dysfunction compared to those with normal hepatic function. nih.gov Specifically, the area under the concentration-time curve (AUC) was higher by 35% in mild and moderate impairment, and 19% in severe impairment. nih.gov
Sex has also been identified as a covariate affecting nilotinib bioavailability, with one study indicating that male patients had approximately 10% lower bioavailability of a tablet formulation compared to female patients. nih.gov However, this difference is not considered to be clinically significant. nih.gov
The impact of gastrectomy on nilotinib pharmacokinetics has also been a subject of investigation, particularly in patients with gastrointestinal stromal tumors (GIST), to understand the relationship between the type of surgery and the drug's pharmacokinetic properties. clinicaltrials.gov
Pharmacodynamic Relationships
The pharmacodynamics of nilotinib are intrinsically linked to its pharmacokinetic profile, with the concentration of the drug at its target site directly influencing its therapeutic effect. Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the protein responsible for the development of Philadelphia chromosome-positive chronic myeloid leukemia (CML). chemicalbook.comdrugbank.com It binds with high affinity to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby inhibiting its constitutive kinase activity. chemicalbook.comcancer.gov This action prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. chemicalbook.com
A clear relationship has been observed between nilotinib exposure and certain pharmacodynamic markers. For instance, there is a positive correlation between steady-state nilotinib trough concentrations and the occurrence of total bilirubin elevations, a finding consistent with its inhibition of UGT1A1. nih.gov Additionally, a correlation has been noted between nilotinib exposure and changes in the Fredericia-corrected QT interval (QTcF) from baseline. nih.gov
Exposure-Response Correlations and Therapeutic Index Considerations
The relationship between nilotinib exposure and its clinical effects has been a subject of extensive research, revealing complex correlations that differ based on the patient population and the specific outcomes measured.
In studies involving newly diagnosed Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) patients in the chronic phase, a less than proportional dose-exposure relationship has been observed. nih.govresearchgate.netnih.govashpublications.org For instance, patients receiving a 400 mg twice-daily dose showed only a modest 11.5% to 14.8% higher exposure (as measured by area under the curve and maximum concentration) compared to those on a 300 mg twice-daily regimen. nih.govnih.gov This is thought to be due to the dose-limited absorption of the compound. nih.gov Interestingly, within this patient group, no significant association was found between nilotinib exposure levels and the achievement of a major molecular response (MMR) at 12 months. nih.govresearchgate.netashpublications.orgnih.gov This suggests that for newly diagnosed patients, once therapeutic concentrations are reached, further increases in exposure may not directly translate to improved molecular response rates.
However, the scenario is different for patients with imatinib-resistant or -intolerant CML. In this population, a clearer exposure-response relationship for efficacy has been established. researchgate.net Studies have demonstrated that patients with lower steady-state trough concentrations (Cmin) of nilotinib experience a significantly longer time to achieve both complete cytogenetic response and major molecular response. researchgate.net Furthermore, lower Cmin values were associated with a shorter time to disease progression, highlighting the importance of maintaining adequate drug exposure to maximize efficacy in this more advanced setting. researchgate.net
Regarding the therapeutic index, nilotinib exposure is positively correlated with certain adverse events. A significant relationship exists between higher nilotinib exposure and the occurrence of elevated total bilirubin. nih.govnih.govashpublications.orgnih.govresearchgate.net A positive correlation has also been consistently observed between nilotinib exposure and the degree of QTcF interval prolongation on electrocardiograms. nih.govresearchgate.netashpublications.orgnih.gov These findings are crucial for therapeutic index considerations, indicating that while higher exposure may be beneficial for efficacy in certain patient populations, it also increases the risk of specific toxicities. This balance underscores the need for careful management of the therapeutic window.
| Patient Population | Exposure Parameter | Efficacy Correlation | Safety/Toxicity Correlation |
|---|---|---|---|
| Newly Diagnosed CML-CP | AUC, Cmax, Cmin | No significant relationship with MMR at 12 months. nih.govresearchgate.netashpublications.orgnih.gov | Positive correlation with total bilirubin elevation and QTcF prolongation. nih.govresearchgate.netashpublications.orgnih.gov |
| Imatinib-Resistant/Intolerant CML | Cmin | Lower Cmin associated with longer time to response and shorter time to progression. researchgate.net | Positive correlation with elevations in total bilirubin and lipase (B570770). researchgate.net |
Biomarkers of Pharmacodynamic Activity
Pharmacodynamic (PD) biomarkers are essential for assessing the biological activity of nilotinib and providing proof of its mechanism of action. mayoclinic.org The primary PD biomarkers for nilotinib vary depending on the therapeutic context.
In the treatment of CML, the most critical pharmacodynamic biomarker is the level of BCR-ABL1 transcripts, which is measured by quantitative polymerase chain reaction (qPCR). The response to therapy is categorized based on the reduction of these transcripts:
Major Molecular Response (MMR): Corresponds to a BCR-ABL1/ABL1 ratio of ≤0.1% on the International Scale (IS). medscape.com
Deep Molecular Response (MR4.0 and MR4.5): Represents even greater reductions in transcript levels, with MR4.0 corresponding to a ratio of ≤0.01% IS and MR4.5 to ≤0.0032% IS. medscape.comresearchgate.net These molecular markers are used to monitor treatment efficacy, guide therapy decisions, and determine eligibility for treatment-free remission. medscape.comresearchgate.net A positive correlation has been noted between nilotinib trough concentrations and the reduction in BCR-ABL transcript levels. nih.gov
Beyond CML, research into nilotinib for other conditions has identified different sets of PD biomarkers. In studies exploring its potential use in Parkinson's disease, key biomarkers are measured in cerebrospinal fluid (CSF) and plasma. These include:
Dopamine (B1211576) Metabolites: Levels of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the CSF are used as markers of dopamine metabolism, which is often altered in Parkinson's disease. researchgate.netresearchgate.net
Alpha-Synuclein (B15492655): Nilotinib has been shown to reduce plasma levels of total alpha-synuclein and may affect the ratio of oligomeric to total alpha-synuclein in the CSF. researchgate.netresearchgate.net
TREM2: An increase in the CSF level of triggering receptors on myeloid cells (TREM2) has been observed, suggesting an anti-inflammatory effect. researchgate.netresearchgate.net
In the context of solid tumors, research combining nilotinib with other agents like paclitaxel (B517696) has focused on biomarkers related to epithelial-mesenchymal transition (EMT). drugbank.com The measurement of EMT biomarkers in circulating tumor cells (CTCs) is being explored as a non-invasive method to monitor treatment response and the development of resistance. drugbank.com
| Condition | Biomarker | Tissue/Fluid | Observed Effect of Nilotinib |
|---|---|---|---|
| Chronic Myeloid Leukemia (CML) | BCR-ABL1 Transcripts (MMR, MR4.0, MR4.5) | Blood | Reduction in transcript levels indicates therapeutic efficacy. nih.govmedscape.com |
| Phosphorylated BCR-ABL | Leukemic Cells | Inhibition of kinase activity. researchgate.net | |
| Parkinson's Disease Research | HVA and DOPAC | CSF | Increased levels, suggesting altered dopamine metabolism. researchgate.netresearchgate.net |
| Alpha-Synuclein | Plasma, CSF | Reduction in plasma total alpha-synuclein. researchgate.netresearchgate.net | |
| TREM2 | CSF | Increased levels, suggesting an anti-inflammatory effect. researchgate.netresearchgate.net | |
| Solid Tumor Research | EMT Markers | Circulating Tumor Cells (CTCs) | Induction of EMT, monitored for treatment response. drugbank.com |
Drug-Drug Interaction Studies
Nilotinib is subject to and a perpetrator of clinically significant drug-drug interactions, primarily through its effects on metabolic enzymes and drug transporters.
Interactions with Cytochrome P450 Enzyme Inhibitors and Inducers
The metabolism of nilotinib is predominantly mediated by the cytochrome P450 (CYP) 3A4 enzyme. nih.govresearchgate.net This makes its plasma concentration highly susceptible to interactions with drugs that inhibit or induce CYP3A4.
CYP3A4 Inhibitors: Co-administration of nilotinib with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, ritonavir) can significantly increase nilotinib exposure. nih.govresearchgate.net For example, a study in healthy volunteers showed that the potent inhibitor ketoconazole increased nilotinib exposure substantially. researchgate.net This elevated concentration increases the risk of toxicities, particularly dose-dependent adverse effects like QTc interval prolongation. Therefore, the concomitant use of nilotinib with strong CYP3A4 inhibitors should be avoided. medscape.com Grapefruit juice is also a known CYP3A4 inhibitor and should be avoided by patients taking nilotinib. mayoclinic.org
CYP3A4 Inducers: Conversely, strong inducers of CYP3A4 (e.g., rifampicin, carbamazepine, phenytoin, St. John's Wort) can markedly decrease the plasma concentration of nilotinib, potentially compromising its therapeutic efficacy. nih.govresearchgate.net Studies have shown that rifampicin can increase the clearance of nilotinib approximately five-fold. researchgate.net The use of strong CYP3A4 inducers with nilotinib is not recommended. medscape.com
Nilotinib is not only a substrate but also a competitive inhibitor of several CYP enzymes, including CYP3A4/5, CYP2C8, CYP2C9, and CYP2D6. nih.govresearchgate.net A study using midazolam, a sensitive CYP3A4 substrate, demonstrated that repeated dosing of nilotinib acts as a moderate inhibitor of CYP3A4. drugs.com This means nilotinib can increase the plasma concentrations of other drugs metabolized by these enzymes.
Interactions with Drug Transporters (e.g., P-glycoprotein, OATP1B1)
Nilotinib interacts with several key drug transporters, which can affect its own disposition as well as that of other medications.
P-glycoprotein (P-gp; ABCB1): Nilotinib is both a substrate and an inhibitor of the efflux transporter P-gp. nih.govashpublications.orgresearchgate.net As a substrate, its absorption and distribution can be influenced by P-gp activity. nih.gov As an inhibitor, nilotinib can block the P-gp-mediated efflux of other drugs. medscape.comresearchgate.net This inhibitory action can increase the systemic exposure of co-administered P-gp substrates, such as afatinib, bosutinib, and tacrolimus. medscape.comnih.gov The interaction may be concentration-dependent. researchgate.net This dual role is clinically significant, as it can lead to complex drug-drug interactions and may play a role in overcoming multidrug resistance in cancer cells. researchgate.net
Organic Anion Transporting Polypeptide 1B1 (OATP1B1): Nilotinib is a potent, non-competitive inhibitor of the hepatic uptake transporter OATP1B1. nih.govpharmgkb.org Research indicates that nilotinib is not a significant substrate for this transporter itself. nih.govresearchgate.net The mechanism of inhibition is novel, involving the modulation of a kinase (Src kinase LYN) that regulates OATP1B1 activity through phosphorylation. nih.gov By inhibiting OATP1B1, nilotinib can increase the plasma concentrations of OATP1B1 substrates, such as statins (e.g., rosuvastatin), potentially increasing the risk of their associated toxicities. nih.gov Nilotinib also inhibits OATP1B3, a related hepatic transporter, through a similar mechanism, which can further amplify the impact on drugs that are substrates for both transporters. nih.gov
Clinical Implications of Concomitant Medication Use
The interactions of nilotinib with metabolic enzymes and transporters have significant clinical implications, necessitating careful management of concomitant medications.
QTc Interval Prolongation: The most critical interaction risk is the additive effect on QTc interval prolongation. The use of nilotinib with other drugs known to prolong the QT interval (e.g., amiodarone, clarithromycin, haloperidol, methadone) is contraindicated or requires extreme caution with frequent ECG monitoring. medscape.comdrugs.com Similarly, electrolyte disturbances like hypokalemia or hypomagnesemia, which can be caused by other drugs (e.g., diuretics), can exacerbate the QTc-prolonging effect of nilotinib and must be corrected prior to and during therapy. drugs.com
Management of CYP3A4-Mediated Interactions: Due to the profound impact on nilotinib exposure, concomitant use of strong CYP3A4 inhibitors and inducers must be avoided. medscape.com If a moderate CYP3A4 inhibitor must be used, careful monitoring for nilotinib-related toxicities is warranted.
Interactions via Transporter Inhibition: When nilotinib is co-administered with substrates of P-gp or OATP1B1/1B3, especially those with a narrow therapeutic index like tacrolimus, there is a high risk of increased exposure and toxicity of the substrate drug. nih.govnih.gov This may require dose reduction and/or therapeutic drug monitoring of the co-administered agent. nih.gov For example, the dose of afatinib, a P-gp substrate, may need to be reduced if co-administered with nilotinib. medscape.com
Inhibition of CYP Enzymes by Nilotinib: Because nilotinib can inhibit CYP3A4, CYP2C8, and CYP2C9, caution is advised when it is used with substrates of these enzymes that have a narrow therapeutic index (e.g., warfarin, fentanyl, alfentanil). nih.govdrugs.com Appropriate monitoring and potential dose adjustments of the concomitant medication may be necessary. drugs.com
| Interacting Agent Class | Examples | Mechanism of Interaction | Clinical Implication for Nilotinib | Clinical Implication for Co-administered Drug |
|---|---|---|---|---|
| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Clarithromycin | Inhibition of Nilotinib metabolism. nih.govresearchgate.net | Increased nilotinib exposure and risk of toxicity (e.g., QTc prolongation). Use should be avoided. medscape.com | - |
| Strong CYP3A4 Inducers | Rifampicin, Carbamazepine, Phenytoin | Induction of Nilotinib metabolism. nih.govresearchgate.net | Decreased nilotinib exposure and potential loss of efficacy. Use should be avoided. medscape.com | - |
| P-gp Substrates | Afatinib, Bosutinib, Tacrolimus | Nilotinib inhibits P-gp efflux transporter. medscape.comresearchgate.netnih.gov | - | Increased exposure and potential toxicity of the substrate. Dose reduction or monitoring may be needed. medscape.comnih.gov |
| OATP1B1/1B3 Substrates | Rosuvastatin, Valsartan, Repaglinide | Nilotinib inhibits OATP1B1/1B3 uptake transporters. nih.govnih.gov | - | Increased exposure and potential toxicity of the substrate. nih.gov |
| CYP3A4 Substrates | Midazolam, Alfentanil, Fentanyl | Nilotinib moderately inhibits CYP3A4. drugs.com | - | Increased exposure of the substrate. Caution with narrow therapeutic index drugs. drugs.com |
| QTc-Prolonging Agents | Amiodarone, Haloperidol, Methadone | Additive pharmacodynamic effect. medscape.comdrugs.com | Increased risk of significant QTc prolongation and Torsades de Pointes. Concomitant use is contraindicated or requires intensive monitoring. medscape.com | Increased risk of significant QTc prolongation and Torsades de Pointes. medscape.com |
Molecular and Clinical Aspects of Adverse Events and Toxicity Mechanisms Associated with Nilotinib Hydrochloride Monohydrate
Cardiovascular Toxicity
Nilotinib (B1678881) hydrochloride monohydrate, a second-generation tyrosine kinase inhibitor (TKI), is associated with a range of cardiovascular toxicities. These events are a significant concern and encompass effects on cardiac electrophysiology and the vasculature.
Mechanisms of QT Interval Prolongation and Arrhythmia Potential (e.g., hERG Channel Inhibition)
Nilotinib carries a risk for prolonging the QT interval, a key indicator of delayed ventricular repolarization, which can increase the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes. nih.govhaematologica.orgdroracle.aiahajournals.org The primary mechanism underlying this effect is the inhibition of the human ether-à-go-go-related gene (hERG) K+ channel.
Preclinical studies have demonstrated that nilotinib inhibits the hERG channel with a 50% inhibitory concentration (IC50) of 0.13 μM. nih.gov This inhibition can lead to QT prolongation, as observed in isolated rabbit heart models. nih.gov More recent research using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has shown that chronic exposure to nilotinib not only acutely blocks the hERG current but also significantly reduces hERG channel expression on the cell membrane. nih.gov This downregulation of hERG channel abundance is considered a predominant contributor to the proarrhythmic effects of nilotinib. nih.gov
Clinical data confirm this proarrhythmic potential. Post-marketing surveillance has identified electrocardiogram QT prolongation as the most frequently reported cardiac adverse event, accounting for 30.9% of such events in one analysis. karger.com While early clinical trials reported modest increases in the QTcF interval (5–15 ms), with only a small percentage of patients exceeding 500 ms, later reports from the FDA and the World Health Organization's database indicate a higher incidence of both QT prolongation and atrial fibrillation in real-world settings. nih.gov A study analyzing the Japanese Adverse Drug Event Report database found signals for 19 distinct cardiac adverse events, with fatal outcomes associated with arrhythmias like atrial fibrillation and cardiac arrest. karger.com
Table 1: Preclinical and Clinical Findings on Nilotinib-Induced Arrhythmia
| Finding | Observation | Source |
|---|---|---|
| hERG Inhibition | Nilotinib inhibits the hERG channel with an IC50 of 0.13 μM in preclinical models. nih.gov | nih.gov |
| hERG Expression | Chronic exposure leads to downregulation of hERG channel abundance on the cellular membrane. nih.gov | nih.gov |
| QT Prolongation | Increases of >30 msec in the QTcF interval occurred in 22% of patients in one cohort. nih.gov | nih.gov |
| Arrhythmia Incidence | Atrial fibrillation and other arrhythmias have been reported, with some cases leading to fatal outcomes. nih.govkarger.com | nih.govkarger.com |
Pathophysiology of Vascular Adverse Events (e.g., Atherosclerosis, Peripheral Arterial Occlusive Disease, Ischemic Heart Disease, Cerebrovascular Events)
Treatment with nilotinib is associated with an increased risk of vascular adverse events, including peripheral arterial occlusive disease (PAOD), ischemic heart disease, and cerebrovascular events. ahajournals.orgfrontiersin.orgnih.govashpublications.org The underlying pathophysiology is multifactorial, involving accelerated atherosclerosis driven by direct effects on vascular cells and metabolic disturbances. frontiersin.orgnih.gov
Atherosclerosis: Nilotinib promotes atherosclerosis through several mechanisms. It has been shown to exert direct pro-atherogenic and anti-angiogenic effects on vascular endothelial cells. nih.govashpublications.org One proposed mechanism involves the activation of Toll-like receptor 4 (TLR4) on endothelial cells, which triggers the expression of inflammatory molecules and increases monocyte attachment, key steps in atherogenesis. biorxiv.org In mouse models, nilotinib administration profoundly accelerated atherosclerotic lesion formation. biorxiv.org Furthermore, nilotinib may affect nonhematopoietic cells like vascular and perivascular cells, contributing to the development of atherosclerosis. nih.govelsevier.eselsevier.es Off-target inhibition of kinases such as discoidin domain receptor 1 (DDR1), a collagen receptor implicated in plaque formation, is also thought to play a role. njmonline.nljst.go.jp
Peripheral Arterial Occlusive Disease (PAOD): PAOD is a frequently reported vascular complication of nilotinib therapy. nih.govnih.govtheoncologypharmacist.com Studies have shown a significantly higher frequency of PAOD in patients taking nilotinib compared to those on imatinib (B729). theoncologypharmacist.comashpublications.org The development of PAOD can be rapid and progressive, sometimes requiring angioplasty or surgery. nih.gov The mechanism is linked to the accelerated atherosclerotic process, potentially exacerbated by nilotinib's antiangiogenic effects, which may inhibit repair mechanisms like recanalization and reperfusion in stenotic arteries. nih.gov
Ischemic Heart Disease and Cerebrovascular Events: The pro-atherosclerotic state induced by nilotinib also increases the risk of ischemic events in coronary and cerebral arteries. frontiersin.orgnih.govjacc.org Long-term follow-up from clinical trials revealed a higher incidence of cardiovascular events, defined as ischemic heart disease, ischemic cerebrovascular disease, and PAOD, in patients treated with nilotinib compared to imatinib. ahajournals.org Case reports describe patients developing acute myocardial infarction, unstable angina, and ischemic strokes during nilotinib treatment, sometimes in the absence of traditional cardiovascular risk factors or with well-controlled pre-existing conditions. nih.govjacc.orgnih.govtandfonline.com The proposed mechanisms include not only the exacerbation of underlying risk factors like dyslipidemia and hyperglycemia but also direct detrimental effects on endothelial cell function and platelet aggregation. frontiersin.orgashpublications.orgjacc.org
Table 2: Mechanisms of Nilotinib-Induced Vascular Toxicity
| Mechanism | Description | Key Target(s) | Source(s) |
|---|---|---|---|
| Endothelial Dysfunction | Exerts direct pro-atherogenic and anti-angiogenic effects. nih.gov | Endothelial Cells | nih.gov |
| Inflammation | Activates endothelial TLR4, increasing inflammatory molecule expression and monocyte adhesion. biorxiv.org | TLR4 | biorxiv.org |
| Metabolic Dysregulation | Can induce hyperlipidemia and hyperglycemia, contributing to atherosclerosis. ashpublications.orgnih.govtheoncologypharmacist.com | Lipid and Glucose Metabolism Pathways | ashpublications.orgnih.govtheoncologypharmacist.com |
| Off-Target Kinase Inhibition | Inhibition of DDR1, KIT, and PDGFR may contribute to vascular pathology. nih.govnjmonline.nljst.go.jp | DDR1, KIT, PDGFR | nih.govnjmonline.nljst.go.jp |
Cardiac Remodeling and Potential Cardiomyopathy
While overt systolic dysfunction appears to be less common with nilotinib compared to some other TKIs, evidence suggests a potential for cardiotoxicity manifesting as cardiomyopathy or changes in cardiac function. hematologyandoncology.netnih.gov Cases of reversible cardiomyopathy have been reported in patients treated with nilotinib, suggesting a potential class effect among BCR-ABL inhibitors. hematologyandoncology.net
In one study monitoring 81 patients, the left ventricular ejection fraction (LVEF) did not change significantly from baseline over a median of 26 months, suggesting overt systolic cardiotoxicity is not a frequent event. nih.govhaematologica.org However, the same study noted that new diastolic dysfunction was observed in seven patients, which may indicate early, more subtle changes in cardiac function. nih.govhaematologica.org Another report detailed a patient who developed three distinct episodes of severe, reversible cardiomyopathy related to treatment with imatinib, nilotinib, and dasatinib (B193332), respectively, pointing to a possible susceptibility to TKI-mediated cardiotoxicity as a class effect. hematologyandoncology.net The mechanisms of TKI-induced cardiomyopathy are not fully understood but may involve the inhibition of pathways crucial for cardiomyocyte survival, such as the Abl kinase. nih.gov
Hepatobiliary System Toxicity
Hepatotoxicity is a recognized adverse effect of nilotinib, manifesting primarily as hyperbilirubinemia and, less commonly, as elevations in hepatic enzymes.
Mechanisms of Hyperbilirubinemia (e.g., UGT1A1 Inhibition)
The most common hepatic disorder associated with nilotinib is an elevation in serum bilirubin (B190676), which is typically indirect (unconjugated) and reversible. nih.govnih.gov This effect is not usually associated with significant elevations in liver transaminases and is considered a result of altered bilirubin metabolism rather than direct liver damage. wjgnet.com
The primary mechanism is the potent, non-competitive inhibition of the uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1) enzyme. nih.govwjgnet.comresearchgate.net UGT1A1 is the key enzyme responsible for the glucuronidation of bilirubin, a process that makes it water-soluble for excretion. nih.govresearchgate.net By inhibiting UGT1A1, nilotinib impairs bilirubin clearance, leading to its accumulation in the blood. alliedacademies.org
The risk of developing hyperbilirubinemia is significantly influenced by genetic polymorphisms in the UGT1A1 gene promoter. nih.gov Individuals with Gilbert's Syndrome, who have a reduced baseline UGT1A1 activity due to genotypes like (TA)7/(TA)7 (also known as UGT1A128), are at a much higher risk of developing nilotinib-induced hyperbilirubinemia. nih.govnih.gov The combination of genetically reduced enzyme function and pharmacological inhibition by nilotinib creates a pronounced effect on bilirubin levels. nih.gov Studies have shown that patients with poor metabolizer genotypes (e.g., UGT1A16/6 and *6/28) have a significantly higher incidence of hyperbilirubinemia. wjgnet.comnih.gov
Table 3: UGT1A1 Inhibition by Nilotinib
| Parameter | Finding | Source(s) |
|---|---|---|
| Mechanism of Inhibition | Non-competitive inhibition of the UGT1A1 enzyme. | wjgnet.comresearchgate.net |
| Effect | Impaired glucuronidation and clearance of bilirubin, leading to indirect hyperbilirubinemia. | nih.govnih.govalliedacademies.org |
| Genetic Predisposition | Patients with UGT1A1 polymorphisms (e.g., Gilbert's Syndrome, UGT1A128, UGT1A16) are at increased risk. | nih.govnih.gov |
| Ki Value | The inhibition constant (Ki) for UGT1A1-catalyzed SN-38 glucuronidation was determined to be 0.079 ± 0.0029 μM. | wjgnet.com |
Hepatic Enzyme Elevations and Liver Injury Mechanisms
While less common than hyperbilirubinemia, elevations in serum aminotransferases (ALT and AST) can occur during nilotinib therapy. nih.gov Grade 3 or 4 elevations of liver enzymes have been reported in a minority of patients in clinical trials. alliedacademies.orgfrontiersin.org In most cases, these elevations are asymptomatic and resolve with dose modification or discontinuation. nih.gov
The precise molecular mechanisms for nilotinib-induced liver injury are not fully elucidated, but several possibilities exist. Besides UGT1A1, nilotinib is also a competitive inhibitor of several cytochrome P450 enzymes, including CYP3A4, CYP2C8, and CYP2C9, which could potentially alter the metabolism of other substances and contribute to toxicity. alliedacademies.org
In rare instances, more severe, clinically apparent liver injury can occur. nih.gov There are case reports of severe immune-mediated liver injury, characterized by extensive infiltration of CD8+ T cells and destruction of the lobular architecture. frontiersin.org This suggests that in some individuals, an idiosyncratic, immune-mediated reaction may be the cause of severe hepatotoxicity. frontiersin.org Another case report documented nilotinib-induced cirrhosis diagnosed through isolated elevations of gamma-glutamyl transferase (GGT), suggesting that chronic, low-grade injury could lead to progressive liver disease in susceptible patients. acpjournals.org
Hematological Toxicities (e.g., Myelosuppression, Neutropenia, Thrombocytopenia)
Nilotinib hydrochloride monohydrate therapy is frequently associated with hematological toxicities, including myelosuppression, which manifests as neutropenia, thrombocytopenia, and anemia. europa.eunih.gov These adverse events are generally manageable and often occur early in the course of treatment. nih.gov
Myelosuppression is a common, dose-dependent side effect of nilotinib. nih.gov It is typically reversible and can be managed by temporarily interrupting treatment or reducing the dose. nih.govnih.gov In many cases, these hematologic events are transient. nih.gov For instance, in one study, the median time to the first episode of grade 3 to 4 myelosuppression was 24 days. nih.gov
Neutropenia , a decrease in the number of neutrophils, and thrombocytopenia , a reduction in platelet count, are the most frequently reported grade 3/4 hematological toxicities. ashpublications.orgniph.go.jp Anemia is also observed, but generally to a lesser extent. nih.govashpublications.org While the primary mechanism is considered to be myelosuppression, some evidence suggests the possibility of drug-induced immune thrombocytopenia. nih.govviamedica.pl One study reported the development of dose-dependent platelet antibodies in the presence of tyrosine kinase inhibitors (TKIs) like nilotinib, suggesting an immune-mediated component to the thrombocytopenia. nih.gov
Table 1: Incidence of Grade 3/4 Hematological Toxicities with Nilotinib
| Hematological Toxicity | Incidence in Imatinib-Intolerant CML-CP Patients | Incidence in Imatinib-Resistant CML-CP Patients | Incidence in Newly Diagnosed CML-CP Patients |
| Neutropenia | 45% | 25% | 12% |
| Thrombocytopenia | 33% | 28% | 11% |
| Anemia | 9% | 12% | 5% |
Data sourced from multiple clinical studies. nih.govashpublications.org
Metabolic Dysregulation
Nilotinib treatment has been linked to significant metabolic side effects, including hyperglycemia, the onset of new diabetes mellitus, and dyslipidemia. nih.govnih.gov
Mechanisms of Hyperglycemia and New-Onset Diabetes Mellitus
Nilotinib therapy is associated with an increased risk of developing hyperglycemia and, in some cases, new-onset diabetes mellitus. nih.govnih.govphysiology.org This adverse effect can manifest months to years after initiating treatment. nih.gov
The primary mechanism appears to be the induction of insulin (B600854) resistance . nih.govphysiology.org Studies have shown that nilotinib can lead to rapidly developed tissue insulin resistance, which the body attempts to counteract through compensatory hyperinsulinemia to maintain normal blood glucose levels. nih.gov In individuals who may already have a predisposition to impaired B-cell function, this sudden increase in insulin demand can lead to B-cell exhaustion and subsequent glucose metabolism impairment. nih.gov
Research indicates that nilotinib treatment is associated with an increased insulin response to glucose, yet with slower glucose disappearance rates, suggesting disturbed skeletal muscle glucose handling. physiology.org While some studies point towards post-receptor insulin resistance, others suggest that nilotinib might also decrease the secretion of endogenous insulin, although the precise mechanism for this is yet to be fully understood. nih.gov
Pathways Leading to Dyslipidemia (e.g., Hypercholesterolemia)
Dyslipidemia, particularly hypercholesterolemia, is another notable metabolic complication of nilotinib. nih.govhaematologica.org Prospective studies have revealed that nilotinib can cause an early and significant increase in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) within the first few months of therapy. nih.govhaematologica.org
This elevation in cholesterol levels increases the proportion of patients with non-optimal LDL-C, often necessitating lifestyle modifications or the initiation of lipid-lowering medications. nih.govhaematologica.org The exact mechanism by which nilotinib induces hypercholesterolemia is currently unknown. It is yet to be determined whether it results from increased production of cholesterol in the liver or from impaired clearance from the bloodstream. nih.gov The link between nilotinib and dyslipidemia is a significant concern due to the established role of high blood cholesterol as a major risk factor for atherosclerotic cardiovascular disease. nih.govhaematologica.org
Table 2: Changes in Lipid Profile During Nilotinib Therapy
| Lipid Parameter | Baseline (Median) | 3 Months (Median) | 12 Months (Median) |
| Total Cholesterol | Non-optimal in 48.1% of patients | Significantly increased | Non-optimal in 88.9% of patients |
| LDL-Cholesterol | - | Significantly increased | - |
| HDL-Cholesterol | - | Significantly increased | - |
Data adapted from a prospective study on nilotinib-induced hypercholesterolemia. nih.gov
Other Notable Toxicities and Their Underlying Mechanisms
Fluid Retention and Edema Formation
Fluid retention is a recognized adverse event associated with nilotinib, although it is reported less frequently and is generally less severe compared to other TKIs like imatinib. nih.govnih.gov Manifestations can include peripheral edema, and more rarely, pleural or pericardial effusions. europa.eunih.gov
The precise mechanism underlying TKI-induced fluid retention is not fully understood but is thought to involve off-target inhibition of kinases such as the platelet-derived growth factor receptor (PDGFR). nih.gov While imatinib is more strongly associated with fluid retention, nilotinib has been linked to cases of nipple swelling, nasal edema, and testicular swelling. nih.gov In a pharmacovigilance study, nipple swelling showed the strongest signal for nilotinib-associated fluid retention. nih.gov Management of fluid retention typically involves dose interruption until resolution. nih.gov
Gastrointestinal and Central Nervous System Hemorrhage
Hemorrhagic events, including gastrointestinal and central nervous system (CNS) hemorrhage, have been reported in patients treated with nilotinib, although they are relatively uncommon. europa.eu The risk of bleeding can be increased when nilotinib is combined with other medications that affect blood clotting, such as anticoagulants or antiplatelet agents. drugbank.com The underlying mechanism is likely multifactorial and may be related to the thrombocytopenia induced by nilotinib, as a low platelet count can impair the body's ability to form clots. cancerresearchuk.org
Potential for Ototoxicity
The potential for ototoxicity, or damage to the inner ear, represents a rare but serious adverse event associated with this compound. Ototoxicity can manifest as hearing loss, tinnitus (ringing in the ears), and vertigo jpmsonline.com. While the exact incidence is not well-established, case reports and preclinical studies have begun to explore this association.
A case report has documented an instance of permanent bilateral sensorineural hearing loss in a patient being treated with nilotinib for chronic myeloid leukemia (CML) jpmsonline.com. The patient initially experienced milder symptoms such as hearing impairment and tinnitus, which progressed to permanent hearing loss jpmsonline.com. The proposed mechanism for this adverse event involves the inhibition of the c-Kit receptor tyrosine kinase, which may play a role in the health of the inner ear jpmsonline.com. It is noteworthy that similar side effects have been described for imatinib, another tyrosine kinase inhibitor jpmsonline.com.
In contrast to these clinical observations, an experimental study conducted on Wistar-albino rats did not find evidence of ototoxicity after short-term administration of nilotinib. nih.govresearchgate.net In this study, rats were administered nilotinib at two different dose levels (20 mg/kg/day and 50 mg/kg/day) for 21 days. researchgate.net Auditory function was assessed using auditory brainstem response (ABR) thresholds, which showed no significant changes between the start and end of the study period in any of the groups. researchgate.net However, the authors of the study suggest that further research, including histopathological examination of the cochlea and studies with longer drug administration, is necessary to definitively rule out an ototoxic effect. nih.govresearchgate.net
The potential for vascular adverse events associated with nilotinib, such as ischemia, may also contribute to hearing loss, as hyperlipidemia and vascular occlusion are known risk factors for sensorineural hearing loss. nih.gov Given the conflicting evidence, healthcare providers are encouraged to be aware of this potential side effect and to report any auditory symptoms in patients undergoing nilotinib therapy. jpmsonline.com
| Study Type | Subject | Findings | Potential Mechanism | Citation |
| Case Report | Human (CML patient) | Permanent bilateral sensorineural hearing loss, preceded by mild hearing impairment and tinnitus. | Inhibition of c-Kit by nilotinib. | jpmsonline.com |
| Experimental Study | Wistar-albino rats | No significant changes in auditory brainstem response (ABR) thresholds after 21 days of nilotinib administration. | No ototoxic effect was observed in the short term. | nih.govresearchgate.net |
Immune-Mediated Adverse Reactions (e.g., Psoriasis)
Immune-mediated adverse reactions, particularly the development or exacerbation of psoriasis, have been documented in patients treated with this compound. Psoriasis is a chronic inflammatory skin condition, and its association with nilotinib appears to be complex, with reports of both induction and, paradoxically, regression of the disease.
Several case reports describe the new onset or worsening of psoriasis in patients with chronic myeloid leukemia (CML) following the initiation of nilotinib therapy. nih.govlongdom.orgijdvl.comnih.gov In one instance, a patient developed elephantine psoriasis after starting nilotinib. nih.gov The proposed mechanism for this adverse effect is the inhibition of regulatory T-lymphocytes (T-regs) by nilotinib. nih.govlongdom.org T-regs play a crucial role in maintaining immune tolerance, and their suppression can lead to the activation of other T-cell subsets, such as Th1 and Th17 cells, which are implicated in the pathogenesis of psoriasis. ijdvl.com Some studies have shown that both imatinib and nilotinib can inhibit the proliferation and immunosuppressive function of T-regs in a dose-dependent manner. longdom.org
In some cases, the psoriatic lesions improved with standard psoriasis treatments like topical corticosteroids, vitamin D3 analogs, or methotrexate, allowing for the continuation of nilotinib. ijdvl.comnih.gov However, in one reported case, switching the patient from nilotinib to another tyrosine kinase inhibitor, dasatinib, led to a worsening of the psoriasis, suggesting a class effect related to T-reg inhibition, with dasatinib potentially having a more potent action. longdom.org
Conversely, there is also a documented case of a CML patient with a pre-existing history of severe psoriasis who experienced complete and rapid regression of all psoriatic lesions within a month of starting nilotinib treatment. springermedizin.denih.gov The psoriasis remained in remission even with a dose reduction of nilotinib. springermedizin.denih.gov However, upon complete discontinuation of the drug, the psoriatic lesions promptly recurred. springermedizin.denih.gov This suggests that in some contexts, nilotinib may have a therapeutic effect on psoriasis.
The dual nature of nilotinib's effect on psoriasis highlights the intricate and not fully understood interplay between tyrosine kinase inhibition and the immune system.
| Case Report Summary | Patient History | Effect of Nilotinib on Psoriasis | Proposed Mechanism | Citation |
| Elephantine Psoriasis Development | No prior history of psoriasis | Development of elephantine psoriasis after starting nilotinib. | Inhibition of regulatory T-lymphocyte function. | nih.gov |
| Psoriasis Vulgaris Development | No prior history of psoriasis | Onset of psoriasis 12 months after starting nilotinib; worsened upon switching to dasatinib. | Inhibition of T-regulatory cells. | longdom.org |
| Psoriasis Development | No prior history of psoriasis | Development of psoriasis 3 months into nilotinib therapy. | Impairment of regulatory T-cell function. | ijdvl.com |
| Psoriasis Development | No prior history of psoriasis | Appearance of psoriatic erythema 26 months after starting nilotinib. | Inhibition of regulatory T-cell function. | nih.gov |
| Psoriasis Regression | Pre-existing severe psoriasis | Rapid and complete regression of all psoriatic lesions within one month of starting nilotinib; recurrence upon discontinuation. | Not fully elucidated, paradoxical effect. | springermedizin.denih.gov |
Biomarker Discovery and Validation in Nilotinib Hydrochloride Monohydrate Therapy
Predictive Biomarkers for Treatment Response and Efficacy
Predictive biomarkers are crucial for identifying patients who are most likely to benefit from nilotinib (B1678881) therapy, thereby personalizing treatment and improving efficacy. The nature of these biomarkers varies depending on the disease being treated.
In the treatment of chronic myeloid leukemia (CML), the primary predictive biomarker is the presence of the Philadelphia chromosome and its resultant BCR-ABL fusion gene. cancer.gov The efficacy of nilotinib is directly linked to its ability to inhibit the tyrosine kinase activity of the BCR-ABL protein. cancer.gov A key measure for predicting a favorable treatment response is the achievement of a major molecular response (MMR). MMR is defined by a significant reduction in BCR-ABL transcript levels to ≤ 0.1% on the International Scale within the first 12 months of treatment. nih.gov Achieving this benchmark is considered an optimal response and is predictive of positive long-term outcomes. nih.gov
In the context of neurodegenerative diseases, where nilotinib is being investigated as a potential disease-modifying therapy, different sets of predictive biomarkers are under evaluation. nih.govnih.gov For Parkinson's disease, exploratory studies have shown that nilotinib treatment can alter cerebrospinal fluid (CSF) biomarkers. nih.govnih.gov Specifically, an increase in the dopamine (B1211576) metabolites homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) has been observed, suggesting an impact on brain dopamine turnover. nih.govnih.gov Furthermore, reductions in CSF levels of oligomeric α-synuclein and hyperphosphorylated tau have been noted, indicating a potential effect on the underlying pathology. nih.gov
For Alzheimer's disease, preclinical and early-phase clinical research suggests that nilotinib may promote the clearance of toxic proteins. nih.govbioworld.com Key predictive biomarkers being studied include changes in CSF levels of amyloid-beta (Aβ42 and Aβ40) and phosphorylated tau (p-tau). nih.gov A reduction in these biomarkers following nilotinib administration could predict a beneficial therapeutic effect by targeting the core pathological hallmarks of the disease. nih.govbioworld.com
Table 1: Predictive Biomarkers for Nilotinib Treatment Response
| Disease | Biomarker | Description | Finding | Citation |
|---|---|---|---|---|
| Chronic Myeloid Leukemia (CML) | BCR-ABL Transcript Level (MMR) | Reduction of BCR-ABL transcripts to ≤ 0.1% on the International Scale. | Achievement of MMR within 12 months is considered an optimal response and predicts favorable outcomes. | nih.gov |
| Parkinson's Disease | CSF Dopamine Metabolites (HVA, DOPAC) | Levels of homovanillic acid and 3,4-dihydroxyphenylacetic acid in cerebrospinal fluid. | Nilotinib treatment was associated with an increase in these metabolites, indicating altered dopamine turnover. | nih.govnih.gov |
| CSF Oligomeric α-synuclein | A pathological form of the α-synuclein protein implicated in Parkinson's disease. | A reduction in oligomeric α-synuclein was observed with 150 mg nilotinib treatment. | nih.gov | |
| CSF Hyperphosphorylated Tau | A protein that can form tangles in neurodegenerative diseases. | Significant reduction in hyperphosphorylated tau levels was seen in both 150 mg and 300 mg nilotinib groups. | nih.gov | |
| Alzheimer's Disease | CSF Aβ42 and Aβ40 | Amyloid-beta peptides that form plaques in the brain. | Nilotinib treatment may lower the levels of CSF Aβ42 and Aβ40. | nih.gov |
| CSF Phospho-tau-181 (p-tau) | A key component of neurofibrillary tangles. | Nilotinib treatment may lower the levels of CSF p-tau. | nih.gov |
Prognostic Biomarkers for Disease Outcome
Prognostic biomarkers provide information about the likely course of the disease in an individual, regardless of the specific treatment administered. In nilotinib therapy for CML, molecular response levels serve as powerful prognostic indicators.
The stability of a deep molecular response is also a key prognostic factor. Patients who maintain a stable deep molecular response for an extended period (e.g., ≥2 years) have a particularly favorable prognosis and may even become candidates for treatment-free remission trials. nih.gov Therefore, the depth and durability of molecular response are critical prognostic biomarkers for assessing long-term disease outcome in CML patients treated with nilotinib.
Biomarkers for Monitoring Drug Resistance Development and Progression
Despite the high efficacy of nilotinib, some patients with CML may develop drug resistance. Monitoring for biomarkers of resistance is essential for timely intervention and treatment adjustment.
The most well-characterized mechanism of resistance involves genetic mutations within the BCR-ABL kinase domain. nih.gov These point mutations can interfere with nilotinib's ability to bind to its target, thereby reducing the drug's effectiveness. nih.gov Over 30 different mutations have been identified that can confer resistance to imatinib (B729), and while nilotinib is effective against many of these, it is not active against all. nih.gov The T315I mutation, in particular, confers complete resistance to nilotinib by altering a critical contact point for the drug in the ATP-binding site. nih.gov Therefore, regular mutational analysis of the BCR-ABL gene, especially in patients with a suboptimal response or loss of response, is a critical biomarker for monitoring resistance.
Beyond point mutations, other mechanisms can contribute to resistance. Amplification of the BCR-ABL gene, leading to overexpression of the target protein, is another identified resistance mechanism. nih.gov Furthermore, studies on nilotinib-resistant CML cells have identified changes in gene expression that can serve as biomarkers. These include the upregulation of anti-apoptotic genes such as BCR/ABL itself, GCS (glucosylceramide synthase), and SK-1 (sphingosine kinase-1), as well as the MRP1 transporter gene which can efflux the drug from the cell. nih.gov Concurrently, a downregulation of pro-apoptotic genes like Bax and CerS1 (ceramide synthase 1) has been observed in resistant cells. nih.gov The activity of multidrug resistance transporters like ABCB1 and ABCG2 may also play a role, and monitoring their expression or function could be relevant for identifying potential resistance. drugbank.com
Table 2: Biomarkers for Monitoring Nilotinib Resistance
| Biomarker Category | Specific Biomarker | Description | Implication for Resistance | Citation |
|---|---|---|---|---|
| Genetic Mutations | BCR-ABL Kinase Domain Mutations | Point mutations in the gene encoding the BCR-ABL protein. | Prevents effective binding of nilotinib to its target. The T315I mutation confers complete resistance. | nih.gov |
| Gene Amplification | BCR-ABL Gene Amplification | Increased copy number of the BCR-ABL gene. | Leads to overexpression of the target protein, overwhelming the inhibitory effect of the drug. | nih.gov |
| Gene Expression (Upregulation) | GCS, SK-1 | Anti-apoptotic genes. | Upregulation promotes cell survival despite nilotinib treatment. | nih.gov |
| MRP1 | Drug transporter gene. | Increased expression can lead to enhanced efflux of nilotinib from the cancer cell. | nih.gov | |
| Gene Expression (Downregulation) | Bax, CerS1 | Pro-apoptotic genes. | Downregulation inhibits the cell's natural apoptotic pathways, contributing to resistance. | nih.gov |
Biomarkers for Early Detection and Management of Adverse Events
While effective, nilotinib therapy is associated with potential adverse events, particularly cardiovascular issues. The use of biomarkers for early detection is vital for managing these risks and ensuring patient safety.
A significant concern with nilotinib is an increased risk of cardiovascular adverse events, including accelerated atherosclerosis and arterial thrombotic events. frontiersin.org These risks appear to be linked to drug-induced inflammatory responses and disorders of glycolipid metabolism. frontiersin.org Therefore, routine monitoring of a panel of biomarkers is recommended. This includes lipid profiles (total cholesterol, LDL, HDL, and triglycerides) and blood glucose levels to detect hyperlipidemia and hyperglycemia, respectively. frontiersin.org Inflammatory markers could also be considered for monitoring the underlying atherosclerotic processes.
Beyond metabolic and cardiovascular markers, other laboratory values are important for monitoring safety. Given that nilotinib can affect cardiac rhythm, baseline and periodic electrocardiograms (ECGs) are necessary to monitor for any abnormalities. clinicaltrials.gov Monitoring of thyroid function, specifically thyroid-stimulating hormone (TSH), is also indicated. clinicaltrials.gov Furthermore, since nilotinib trough concentrations (Cmin) have been associated with the severity of certain side effects like fatigue and itching, therapeutic drug monitoring could potentially serve as a biomarker to manage tolerability in some patients. nih.gov
Table 3: Biomarkers for Early Detection of Adverse Events
| Adverse Event Category | Biomarker | Monitoring Rationale | Citation |
|---|---|---|---|
| Cardiovascular & Metabolic | Lipid Profile (Cholesterol, Triglycerides) | To detect nilotinib-induced hyperlipidemia, a risk factor for atherosclerosis. | frontiersin.org |
| Blood Glucose | To detect hyperglycemia, another metabolic adverse event associated with nilotinib. | frontiersin.org | |
| Electrocardiogram (ECG) | To monitor for cardiac rhythm disturbances or other cardiac abnormalities. | clinicaltrials.gov | |
| General/Other | Thyroid-Stimulating Hormone (TSH) | To monitor for any drug-induced effects on thyroid function. | clinicaltrials.gov |
| Nilotinib Trough Concentration (Cmin) | Higher drug levels have been associated with increased severity of fatigue and itching. | nih.gov |
Pharmacogenomic Research in Nilotinib Hydrochloride Monohydrate Therapy
Genetic Determinants of Drug Response and Efficacy
The ultimate goal of pharmacogenomic research is to predict a patient's response to treatment. For nilotinib (B1678881), efficacy is often measured by the achievement of specific milestones, such as major molecular response (MR3), defined as a ≥3-log reduction in BCR-ABL1 transcript levels, and deeper responses like MR4.
Resistance to nilotinib can be acquired through mutations in the BCR-ABL1 kinase domain itself. nih.gov The T315I mutation, for example, confers resistance to nilotinib. nih.govnih.gov However, even in the absence of such mutations, inherent genetic factors can determine treatment efficacy by modulating intracellular drug concentrations.
Polymorphisms in drug transporter genes have been linked to variability in clinical response to nilotinib. One study found that single nucleotide polymorphisms (SNPs) in MDR-ABC transporters significantly affect the achievement and loss of molecular response. nih.gov Specifically, the ABCC2 rs3740066 CC and CT genotypes and the ABCB1 rs1045642 TT genotype were correlated with a higher probability of achieving MR3 in a shorter time. nih.gov Conversely, the ABCG2 rs2231137 GG genotype was associated with a lower probability of achieving MR3. nih.gov The same study also found that the ABCC2 rs3740066 CC and the ABCB1 rs1045642 CC and TT genotypes were positively correlated with achieving the deeper MR4 response. nih.govnih.gov
Another study reported that the T/T genotype in the ABCC2 gene (rs3740066) was associated with a more frequent loss of MR3 compared to C/C or C/T genotypes. emjreviews.com Furthermore, polymorphisms in the influx transporter SLCO1B3 have been implicated in treatment outcomes; individuals carrying the c.521C allele had a longer time to achieve both complete cytogenetic response and major molecular response. researchgate.net However, some studies have found that polymorphisms in hOCT1 (encoded by SLC22A1) and ABCB1 did not significantly impact nilotinib efficacy, highlighting the need for further research to clarify these associations. nih.gov
| Gene | Polymorphism (Genotype) | Association with Nilotinib Efficacy |
| BCR-ABL1 | T315I and others (e.g., E255K/V, F359C/V) | Confers resistance to nilotinib therapy. nih.govnih.gov |
| ABCB1 | rs1045642 (TT) | Higher probability of achieving MR3 in a shorter time; positively correlated with MR4 achievement. nih.gov |
| rs1045642 (CC) | Positively correlated with MR4 achievement. nih.gov | |
| ABCC2 | rs3740066 (CC, CT) | Higher probability of achieving MR3 in a shorter time; CC genotype positively correlated with MR4. nih.gov |
| rs3740066 (TT) | Associated with a higher incidence of losing MR3. emjreviews.com | |
| ABCG2 | rs2231137 (GG) | Lower probability of achieving MR3. nih.gov |
| rs2231142 (GG) | Associated with a decreased risk of losing MR3. nih.gov | |
| SLCO1B3 | c.521C allele | Associated with a longer time to achieve complete cytogenetic and major molecular response. researchgate.net |
Pharmacogenomic Markers Associated with Adverse Event Susceptibility (e.g., UGT1A1 Polymorphisms and Hyperbilirubinemia)
A well-established pharmacogenomic association in nilotinib therapy involves the risk of hyperbilirubinemia, a condition characterized by elevated bilirubin (B190676) levels in the blood. Nilotinib is a known inhibitor of the uridine (B1682114) diphosphate-glucuronosyltransferase 1A1 (UGT1A1) enzyme. nih.gov This enzyme is responsible for the glucuronidation of bilirubin, a critical step in its detoxification and excretion.
Genetic polymorphisms in the UGT1A1 gene can lead to reduced enzyme activity. The most studied variant is the UGT1A128* allele (also known as c.-40_-39dupTA), which is associated with Gilbert's syndrome, a mild condition of unconjugated hyperbilirubinemia. Patients carrying UGT1A1 polymorphisms, particularly the UGT1A128* allele, have an increased risk of developing hyperbilirubinemia when treated with nilotinib due to the drug's inhibitory effect on an already compromised enzyme. nih.gov
Research has shown a clear link between UGT1A1 genotype and nilotinib-induced hyperbilirubinemia. One study noted that patients with UGT1A16/6 or *6/28 genotypes may require lower doses of nilotinib. nih.gov This highlights the clinical relevance of UGT1A1 genotyping for predicting and managing this specific adverse event.
| Gene | Polymorphism | Associated Adverse Event | Mechanism |
| UGT1A1 | UGT1A128* (and other reduced-function alleles like UGT1A16*) | Hyperbilirubinemia | Nilotinib inhibits the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation. In individuals with genetically reduced UGT1A1 function, this inhibition leads to a significant increase in unconjugated bilirubin levels. nih.gov |
Implications for Personalized Medicine and Patient Stratification
The findings from pharmacogenomic studies of nilotinib have significant implications for moving towards a more personalized approach to CML therapy. By identifying patients with specific genetic profiles, clinicians may be able to optimize treatment strategies to maximize efficacy and minimize toxicity.
For example, genotyping for UGT1A1 polymorphisms before initiating nilotinib could identify patients at high risk for hyperbilirubinemia. This foreknowledge could guide monitoring strategies or prompt consideration of alternative therapies in some cases. Similarly, as the associations between transporter gene polymorphisms and treatment response are further validated, these markers could be used to stratify patients. A predictive model incorporating multiple SNPs in transporter genes like ABCB1, ABCC2, and ABCG2 has already shown high prognostic significance for achieving molecular response, suggesting that a multi-gene panel could one day guide treatment decisions. nih.gov
While resistance is often driven by BCR-ABL1 mutations, understanding the baseline genetic landscape of a patient's drug metabolizing enzymes and transporters could help explain why some patients have suboptimal responses even without detectable kinase domain mutations. This could lead to strategies such as dose adjustments based on pharmacokinetic predictions or selecting a different TKI that is not a substrate for the specific transporter variant a patient carries.
Although many of these associations require further validation in larger, prospective clinical trials before they can be implemented as standard clinical practice, they represent a promising frontier in CML management. Pharmacogenomic-guided patient stratification holds the potential to refine nilotinib therapy, ensuring that patients receive the most appropriate treatment based on their unique genetic makeup, ultimately improving long-term outcomes.
Advanced Drug Delivery Systems and Formulation Science for Nilotinib Hydrochloride Monohydrate
Strategies for Enhancing Oral Bioavailability and Absorption
To overcome the inherent biopharmaceutical limitations of nilotinib (B1678881) hydrochloride monohydrate, researchers have explored various advanced drug delivery systems designed to improve its absorption and oral bioavailability. These strategies primarily focus on increasing the drug's solubility and prolonging its residence time in the upper gastrointestinal (GI) tract where absorption is most favorable.
Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants or co-solvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract. yakhak.orgnih.gov This in-situ nanoemulsion formation presents the drug in a solubilized state with a large interfacial area, which can significantly enhance its absorption and bioavailability. nih.govfrontiersin.org
Several studies have focused on developing SNEDDS for nilotinib. In one approach, various oils, surfactants, and co-surfactants were screened to identify an optimal combination for nilotinib hydrochloride. nih.govyakhak.org A liquid SNEDDS formulation was developed using Peceol as the oil, Tween 80 as the surfactant, and Transcutol P as the co-surfactant. yakhak.org To improve stability and handling, this liquid SNEDDS was solidified using the spray drying technique with mesoporous silicon dioxide as an inert carrier. The resulting solid SNEDDS (S-SNEDDS) contained nilotinib in an amorphous state and, upon contact with water, formed nanoemulsions with a droplet size of approximately 185 nm. yakhak.org Another study successfully developed a self-micro-emulsifying drug delivery system (SMEDDS) that showed a twofold increase in systemic exposure in rats compared to a nilotinib suspension. nih.gov
| System Type | Oil | Surfactant | Co-surfactant / Co-solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Solid SNEDDS (S-SNEDDS) | Peceol | Tween 80 | Transcutol P | Formed nanoemulsion with droplet size of ~185 nm; drug existed in an amorphous form. | yakhak.org |
| Self-Microemulsifying DDS (SMEDDS) | Capryol 90 | Tween 80 | Transcutol HP | Resulted in a twofold increase in relative oral bioavailability in rats compared to suspension. | nih.gov |
Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence of a dosage form in the stomach. nih.gov This extended gastric retention is particularly advantageous for drugs like nilotinib, which are more soluble and better absorbed in the acidic environment of the stomach. nih.gov By keeping the drug in the upper GI tract for an extended period, GRDDS can significantly enhance bioavailability. nih.govnih.gov
A novel swellable and floating GRDDS (sfGRDDS) for nilotinib has been developed and characterized. nih.govresearchgate.net These systems are designed to be small enough to be swallowed, but then swell and float in the gastric fluid to a size that prevents their passage through the pylorus. nih.gov Research identified an optimal formulation consisting of a 7:3 ratio of PEO 7000K (Polyethylene oxide) and Kollidon® SR. nih.gov Pharmacokinetic studies in rabbits, which have stomach and intestinal pH values similar to humans, demonstrated a remarkable increase in oral bioavailability, ranging from 2.65 to 8.39 times higher than the commercial nilotinib formulation, Tasigna®. nih.govtmu.edu.tw
| GRDDS Type | Core Polymers | Key Properties | Bioavailability Enhancement (in rabbits vs. Tasigna®) | Reference |
|---|---|---|---|---|
| Swellable and Floating (sfGRDDS) | PEO 7000K / Kollidon® SR (7:3 ratio) | Optimal swelling and floating abilities for gastric retention. | 2.65 to 8.39-fold increase | nih.govnih.gov |
Impact of Novel Formulation Strategies on Pharmacokinetic Profiles
The ultimate goal of advanced formulation strategies is to favorably alter the pharmacokinetic profile of a drug, leading to improved absorption and more predictable in-vivo performance. A novel, reduced-dose nilotinib tablet formulation (Danziten™), which utilizes the tartrate salt, has been developed and compared to the standard nilotinib hydrochloride monohydrate capsule formulation (Tasigna®). nih.gov Although the salt form differs, these studies provide critical insight into how formulation changes can impact pharmacokinetics.
Population pharmacokinetic modeling and in-vivo bioequivalence studies revealed that the novel tablet formulation has a significantly higher relative bioavailability. nih.govnih.gov A two-compartment model with zero-order absorption best described the pharmacokinetics. nih.govnih.gov The novel tablet formulation demonstrated a faster rate of absorption and an approximate 98.8% increase in relative bioavailability compared to the capsule form. nih.gov This allowed for the development of tablet strengths that are approximately 50% lower than the capsule doses while achieving bioequivalent drug exposure under fasted conditions. nih.govnih.gov
A significant advantage of the novel tablet formulation is the substantially reduced effect of food on its absorption. nih.gov While a high-fat meal dramatically increased the bioavailability of the standard capsule (by ~183%), its effect on the novel tablet was much less pronounced (by ~52%). nih.govresearchgate.netresearchgate.net This reduces the potential for dangerously high drug exposure if taken with food, a significant concern with the standard formulation. nih.gov
| Formulation | Condition | Dose | Bioavailability (BA) Increase vs. Fasted State | Key Finding | Reference |
|---|---|---|---|---|---|
| Novel Tablet (Danziten™) | Low-Fat Meal | 142 mg & 190 mg | 26.0% & 29.3% | Novel tablet provides bioequivalent exposure to the capsule at a ~50% lower dose and exhibits a significantly smaller food effect. | nih.govnih.gov |
| High-Fat Meal | 142 mg & 190 mg | 48.6% & 52.2% | |||
| Standard Capsule (Tasigna®) | Low-Fat Meal | 300 mg & 400 mg | 56.8% & 60.7% | ||
| High-Fat Meal | 300 mg & 400 mg | 180.6% & 183.3% |
Approaches for Improving Solubility and Dissolution Rate in Complex Biological Environments
Given that nilotinib's poor solubility is a primary obstacle to its absorption, especially in the neutral pH of the intestine, significant research has focused on technologies to enhance its solubility and dissolution rate. uu.nlresearchgate.net
One of the most successful strategies is the creation of amorphous solid dispersions. uu.nl A solid dispersion is a system where the drug is dispersed within a hydrophilic polymer matrix. mdpi.com By converting the crystalline drug into a higher-energy amorphous state, its solubility can be dramatically increased. nih.gov The spray drying technique has been effectively used to produce solid dispersions of nilotinib hydrochloride. uu.nlnih.gov Studies screening various polymers found that the co-block polymer Soluplus® was highly effective. uu.nlnih.gov An optimized formulation with a 1:7 weight ratio of nilotinib hydrochloride to Soluplus® improved the drug's solubility up to 630-fold in simulated intestinal fluid compared to the crystalline drug. uu.nlnih.gov This effect is attributed to both the amorphization of the drug and the solubilizing action of micelles formed by the polymer. uu.nlnih.govresearchgate.net
Other investigated methods include:
Supersaturating Drug Delivery Systems (SDDS): These systems are designed to generate a supersaturated solution of the drug in the GI tract, which can enhance absorption. researchgate.net Solid dispersions of nilotinib with polymers like Eudragit E100 or Soluplus® were shown to rapidly dissolve in acidic media and maintain a supersaturated state after a pH shift to 6.8. This approach led to a relative bioavailability increase of over 200% in rats compared to a drug suspension. researchgate.net
Nanoparticle Formulations: Reducing particle size to the nanometer range increases the surface area available for dissolution. Polymeric nanoparticles of nilotinib have been prepared using the nanoprecipitation technique with polymers such as Eudragit RL-100 and surfactants like Killophore P-188, demonstrating improved solubility and dissolution rates. eurekaselect.com
| Technique | Excipients/Polymers | Key Outcome | Reference |
|---|---|---|---|
| Spray-Dried Solid Dispersion | Soluplus® (1:7 drug-to-polymer ratio) | 630-fold improvement in solubility in simulated intestinal fluid. | uu.nlnih.govmdpi.com |
| Supersaturating Drug Delivery System (SDDS) | Eudragit E100 or Soluplus® | Relative bioavailability in rats was 222% (Eudragit E100) and 219% (Soluplus®) compared to suspension. | researchgate.net |
| Polymeric Nanoparticles | Eudragit RL-100, Killophore P-188 | Demonstrated improved drug solubility and dissolution rate. | eurekaselect.com |
Post Marketing Surveillance and Real World Evidence for Nilotinib Hydrochloride Monohydrate
Evaluation of Safety and Efficacy in Routine Clinical Practice Settings
Post-marketing surveillance studies of nilotinib (B1678881) hydrochloride monohydrate have been crucial in understanding its safety and efficacy in real-world clinical settings, beyond the controlled environment of clinical trials. These studies provide valuable insights into the drug's performance in a broader and more diverse patient population.
Observational studies have consistently demonstrated the effectiveness of nilotinib in routine practice. For instance, a multicenter, prospective, observational study in Italy (Gimema CML0912) involving 123 patients with chronic phase chronic myeloid leukemia (CML) showed that the efficacy of first-line nilotinib was similar to that reported in clinical trials, with high rates of molecular response and low rates of progression to advanced disease. ashpublications.org At a median follow-up of 18 months, 78% of evaluable patients with at least 12 months of follow-up achieved a major molecular response (MMR). ashpublications.org Similarly, a real-world analysis from an Indian study on 126 patients showed that nilotinib was effective in achieving molecular remission in first, second, or third-line therapy. waocp.com In this study, 74.1% of patients achieved a BCR/ABL level of ≤1% at 12 months, with 40.7% achieving MMR. waocp.com
A study in Taiwan (NOVEL study) evaluated nilotinib in 85 patients with CML in chronic or accelerated phase who were resistant or intolerant to imatinib (B729). nih.govresearchgate.net By 24 months, the cumulative rates of complete cytogenetic response (CCyR) and MMR were 75.3% and 56.8%, respectively. nih.govresearchgate.net These findings confirm that nilotinib is an effective and well-tolerated treatment option in a real-world setting for this patient population. nih.govresearchgate.net
Real-world data from a Canadian registry of 94 patients treated with frontline nilotinib indicated that molecular responses were similar to the ENESTnd trial. ashpublications.org At a 5.5-year follow-up, the rate of MMR was 72%. ashpublications.org Another study focusing on elderly patients (>65 years) in Italy found that first-line nilotinib was both effective and relatively safe. nih.gov In this cohort of 60 patients, 71.6% achieved an early molecular response at 3 months, and at a median follow-up of 46.3 months, 84.4% reached a sustained molecular response. nih.gov
The ERASER study in Greece, a multicenter, observational, prospective study, followed 57 adult patients with newly diagnosed or resistant/intolerant CML for 36 months. scientificarchives.com The study affirmed the long-term safety and high response rates of nilotinib in a real-world setting, with 30 out of 52 patients with available molecular response data achieving MR4.5 by the end of the study. scientificarchives.com
The following table summarizes the efficacy of Nilotinib in various real-world studies:
| Study/Region | Number of Patients | Key Efficacy Findings | Citation |
|---|---|---|---|
| Gimema CML0912 (Italy) | 123 | 78% of evaluable patients achieved MMR at ≥12 months follow-up. | ashpublications.org |
| Indian Cohort | 126 | 74.1% achieved BCR/ABL ≤1% at 12 months; 40.7% achieved MMR at 12 months. | waocp.com |
| NOVEL Study (Taiwan) | 85 | Cumulative MMR rate of 56.8% at 24 months in imatinib-resistant/intolerant patients. | nih.govresearchgate.net |
| Canadian Registry | 94 | 72% MMR rate at 5.5 years of follow-up in frontline treatment. | ashpublications.org |
| Italian Elderly Cohort | 60 | 84.4% achieved sustained molecular response at a median follow-up of 46.3 months. | nih.gov |
| ERASER Study (Greece) | 57 | High rates of molecular response, with 30 of 52 evaluable patients achieving MR4.5 by 36 months. | scientificarchives.com |
Identification and Characterization of Rare or Long-Term Adverse Events
Post-marketing surveillance plays a critical role in identifying and characterizing rare or long-term adverse events associated with nilotinib that may not have been apparent in pre-approval clinical trials. A significant focus of this surveillance has been on cardiovascular toxicity.
Long-term follow-up of a phase II study (GIMEMA trial) with a minimum of 6 years of observation highlighted cardiovascular events as a notable long-term toxicity. cancernetwork.com In this study of 73 patients, 11 discontinued (B1498344) due to adverse events, with 8 of these being cardiovascular events such as peripheral arterial obstructive disease, carotid stenosis, angina pectoris, and atrial fibrillation. cancernetwork.com The median time from starting nilotinib to a cardiovascular event was 42 months. cancernetwork.com
Real-world studies have further substantiated these findings. An analysis of the FDA adverse event reporting system database indicated high rates of cardiovascular adverse events (CVAEs) with tyrosine kinase inhibitor (TKI) therapy, with 59% of the 3,930 reported CVAEs for TKIs being related to nilotinib. nih.gov A study in a single specialist center identified a CVAE incidence of 20.9% in 229 patients after a median treatment duration of 34.4 months. nih.gov
A national population-based cohort study in Taiwan found that patients treated with nilotinib had a higher incidence of post-TKI diabetes and hyperlipidemia compared to those on imatinib or dasatinib (B193332). oup.com This study suggested that hyperlipidemia was a significant risk factor for cardiovascular diseases in patients receiving nilotinib. oup.com
A post-marketing surveillance (PMS) study in Korea involving 669 patients identified unexpected adverse drug reactions (UADRs) in 1.2% of patients. nih.gov These included eyelid function disorder, dysmenorrhea, myopathy, epididymitis, orbital cellulitis, scleroderma, hepatitis, and cerebral artery occlusion, with cerebral artery occlusion being reported as a serious UADR. nih.gov
The following table details some of the rare and long-term adverse events identified through post-marketing surveillance:
| Adverse Event Category | Specific Events | Study/Source | Citation |
|---|---|---|---|
| Cardiovascular Events | Peripheral arterial obstructive disease, carotid stenosis, angina pectoris, atrial fibrillation | GIMEMA Phase II Long-Term Follow-up | cancernetwork.com |
| Ischemic heart disease, stroke, peripheral artery disease | ENESTnd trial and real-world data | ashpublications.org | |
| High incidence of cardiovascular adverse events | FDA Adverse Event Reporting System | nih.gov | |
| Cerebral artery occlusion (serious and unexpected) | Korean Post-Marketing Surveillance | nih.gov | |
| Metabolic Comorbidities | Higher incidence of diabetes and hyperlipidemia | Taiwanese National Population-Based Cohort Study | oup.com |
| Hyperglycemia, hypercholesterolemia | Comparative real-world studies | oup.com | |
| Other Unexpected Adverse Drug Reactions | Eyelid function disorder | Korean Post-Marketing Surveillance | nih.gov |
| Dysmenorrhea | |||
| Myopathy | |||
| Epididymitis | |||
| Orbital cellulitis | |||
| Scleroderma | |||
| Hepatitis |
Pharmacovigilance and Risk Management Strategies in Real-World Populations
Pharmacovigilance programs and risk management strategies are essential for mitigating the risks associated with nilotinib in real-world populations. These strategies are informed by data collected during post-marketing surveillance and aim to ensure that the benefits of the drug outweigh its risks. fimea.fivaayath.com
A key component of risk management for nilotinib is the Risk Evaluation and Mitigation Strategy (REMS) required by the U.S. Food and Drug Administration (FDA). hematologyandoncology.net The primary goal of the nilotinib REMS is to minimize the occurrence of QTc prolongation and its potential adverse consequences. hematologyandoncology.net This is achieved through a medication guide for patients and a communication plan for healthcare providers, which emphasize the importance of monitoring the QTc interval via electrocardiogram (ECG) before starting therapy, 7 days after initiation, and whenever the dose is adjusted. hematologyandoncology.net
Risk management plans also address other significant risks. For cardiovascular events, guidelines recommend evaluating the cardiovascular status of patients, actively monitoring and managing cardiovascular risk factors, and advising patients to seek immediate medical attention for acute signs or symptoms of such events. nih.govsfda.gov.sa The HFA-ICOS cardiovascular risk prediction tool has been validated in a real-world cohort and is recommended for assessing baseline risk. nih.gov
Monitoring for and managing other potential toxicities are also crucial. This includes monitoring complete blood counts for myelosuppression, serum lipase (B570770) for pancreatitis, and hepatic function tests for hepatotoxicity. fda.gov Electrolyte abnormalities, such as hypokalemia and hypomagnesemia, which can exacerbate QTc prolongation, should be corrected before initiating treatment and monitored periodically. hematologyandoncology.netfda.gov
The continuous collection and analysis of adverse reaction information are central to routine pharmacovigilance activities. fimea.fi This allows for immediate action to be taken as necessary to protect patient safety. fimea.fi
Methodologies for Data Collection and Analysis in Post-Marketing Studies
A variety of methodologies are employed for data collection and analysis in post-marketing studies of nilotinib to gather comprehensive real-world evidence. These methods are designed to capture data from diverse patient populations and clinical settings, extending the knowledge base beyond the confines of randomized controlled trials (RCTs). vaayath.comnih.gov
Observational Studies: These are a cornerstone of post-marketing surveillance and can be either prospective or retrospective.
Prospective Observational Studies: In these studies, patients are identified and followed forward in time. nih.gov The GIMEMA CML0912 study is an example of a prospective, multicenter, observational study that collected data on the efficacy and safety of first-line nilotinib in a real-life setting. ashpublications.org
Retrospective Studies: These studies analyze existing patient data. A retrospective single-center study in India analyzed the hospital's electronic medical records to evaluate the safety and efficacy of nilotinib. waocp.com
Patient Registries: Registries, such as the one maintained by the Groupe Québécois de recherche en leucémie myéloide chronique et néoplasie myéloproliférative (GQR LMC-NMP) in Canada, are valuable for long-term data collection on a large number of patients. ashpublications.org These registries can provide insights into treatment patterns, outcomes, and long-term toxicities.
Post-Marketing Surveillance (PMS) Studies: These are often mandated by regulatory authorities to monitor the safety and efficacy of a drug after its approval. A PMS study in Korea was an open-label, multicenter, single-arm, observational study that collected data on all types of adverse events and efficacy outcomes over a specified period. nih.gov
Analysis of Large Databases: This involves using large healthcare databases, such as national population-based cohort data or adverse event reporting system databases (e.g., the FDA's FAERS), to identify trends and associations, particularly for rare adverse events. nih.govoup.com
Data Collection and Analysis Techniques:
Data Extraction from Electronic Medical Records (EMRs): EMRs are a rich source of real-world data, including patient characteristics, comorbidities, treatment details, and outcomes. waocp.com
Patient-Reported Outcomes (PROs): PROs are increasingly important for capturing the patient's experience with treatment, including quality of life and side effects. nih.gov The RAND study, for example, used the Medication Adherence Report Scale (MARS-5) to assess self-reported adherence. nih.gov
The combination of these methodologies allows for a comprehensive evaluation of nilotinib's performance in the real world, providing crucial information for clinical decision-making and ongoing risk management.
Future Directions and Emerging Research Avenues for Nilotinib Hydrochloride Monohydrate
Exploration of New Therapeutic Indications Beyond Current Approvals
While Nilotinib's efficacy in CML is well-established, its mechanism of action, which involves the inhibition of multiple tyrosine kinases, suggests a broader therapeutic potential. chemicalbook.comgistsupport.orgcancer.gov Researchers are actively investigating its use in other malignancies and even non-cancerous conditions.
Solid Tumors:
Preclinical studies have shown that the combination of Nilotinib (B1678881) and the anti-tubulin agent paclitaxel (B517696) has greater-than-additive activity in various cancer cell lines. ascopubs.org This has led to clinical investigations in patients with advanced solid tumors. A phase 1 study established the safety and recommended phase 2 dose of this combination, with some patients with adult ovarian granulosa cell tumors and endometrial carcinoma showing confirmed partial responses. aacrjournals.orgnih.gov Active clinical trials are further evaluating the combination of Nilotinib and paclitaxel in adults with relapsed solid tumors. cancer.gov Another promising area is in the treatment of castrate-resistant prostate cancer (CRPC), where the combination of sorafenib (B1663141) and nilotinib has been shown to be highly cytotoxic to CRPC cell lines. nih.gov
Neurodegenerative Diseases:
A particularly exciting avenue of research is the repurposing of Nilotinib for neurodegenerative disorders like Parkinson's and Alzheimer's disease. neuro-central.comnih.govmdpi.comnih.gov The rationale stems from Nilotinib's ability to penetrate the blood-brain barrier and promote the clearance of toxic proteins, such as beta-amyloid plaques and Tau tangles, through a process called autophagy. georgetown.edu A phase I study provided molecular evidence that Nilotinib may increase brain dopamine (B1211576) levels and reduce toxic proteins associated with Parkinson's disease and dementia with Lewy bodies. neuro-central.com A phase II clinical trial in people with Alzheimer's disease found the drug to be safe and well-tolerated, suggesting it may have disease-modifying benefits. georgetown.edu However, another study exploring the effects of nilotinib on proteins involved in neurodegeneration in a human neuroblastoma cell line did not find evidence to support its efficacy for neuroprotection. nih.govnih.gov
Gastrointestinal Stromal Tumors (GIST):
Nilotinib also inhibits the c-Kit receptor tyrosine kinase, which is mutated and constitutively activated in most gastrointestinal stromal tumors (GISTs). gistsupport.org This has led to its investigation in patients with imatinib-resistant GIST. gistsupport.org While a phase 3 trial comparing Nilotinib to imatinib (B729) as a first-line therapy for advanced GISTs was terminated early due to futility, research into its role in later lines of therapy continues. nih.gov
| Therapeutic Area | Rationale | Key Research Findings |
|---|---|---|
| Advanced Solid Tumors | Inhibition of multiple tyrosine kinases involved in tumor growth. | Combination with paclitaxel shows promise in ovarian and endometrial cancers. aacrjournals.orgnih.gov |
| Neurodegenerative Diseases (Alzheimer's, Parkinson's) | Promotes clearance of toxic proteins in the brain. georgetown.edu | Early clinical trials suggest safety and potential disease-modifying effects. neuro-central.comgeorgetown.edu |
| Gastrointestinal Stromal Tumors (GIST) | Inhibition of the c-Kit receptor tyrosine kinase. gistsupport.org | Evaluated in patients with imatinib-resistant GIST. gistsupport.org |
Development of Novel Combinatorial Strategies for Enhanced Efficacy and Reduced Resistance
To improve treatment outcomes and overcome resistance, researchers are exploring various combination therapies involving Nilotinib.
As previously mentioned, the combination of Nilotinib with paclitaxel is a key area of investigation for solid tumors. ascopubs.orgaacrjournals.orgnih.govcancer.gov The rationale for this combination is based on preclinical data showing greater-than-additive activity. ascopubs.org
In the context of CML, where resistance to TKIs can be a significant challenge, combination strategies are also being explored. While Nilotinib is effective against many imatinib-resistant mutations, some patients still develop resistance. nih.govresearchgate.net Research is ongoing to identify synergistic drug combinations that can prevent or overcome this resistance.
For castrate-resistant prostate cancer, the combination of sorafenib and nilotinib has demonstrated increased therapeutic potential compared to single-drug treatments. nih.gov
Advanced Mechanistic Studies of Toxicity and Resistance Pathways
A deeper understanding of the molecular mechanisms underlying Nilotinib's toxicity and the development of resistance is crucial for optimizing its use and developing strategies to mitigate these challenges.
Toxicity Pathways:
Cardiotoxicity is a known adverse effect of Nilotinib. karger.comnih.govhaematologica.org Studies have shown that patients treated with Nilotinib have a higher risk of cardiovascular adverse events compared to those treated with imatinib. nih.gov The underlying mechanism appears to be related to atherosclerosis driven by inflammatory responses and disorders in glycolipid metabolism. nih.gov Research in cultured cardiomyocytes has revealed that Nilotinib can induce apoptosis through a caspase-independent pathway involving mitochondrial dysfunction and the release of apoptosis-inducing factor (AIF). karger.com
Resistance Pathways:
Resistance to Nilotinib in CML can arise from both BCR-ABL-dependent and -independent mechanisms. researchgate.net While mutations in the BCR-ABL kinase domain can prevent Nilotinib from binding effectively, other mechanisms are also at play. nih.gov Studies have identified the upregulation of anti-apoptotic genes and drug transporter genes, as well as the downregulation of apoptotic genes in Nilotinib-resistant cells. nih.gov The activation of alternative signaling pathways, such as the JAK/STAT pathway, has also been implicated in Nilotinib resistance. researchgate.net
| Area of Study | Key Mechanistic Findings | Implications for Future Research |
|---|---|---|
| Cardiotoxicity | Associated with atherosclerosis, inflammation, and glycolipid metabolism disorders. nih.gov Induces caspase-independent apoptosis in cardiomyocytes. karger.com | Development of strategies to mitigate cardiovascular risk, such as co-administration of statins. |
| Resistance in CML | BCR-ABL kinase domain mutations. nih.gov Upregulation of anti-apoptotic and drug transporter genes. nih.gov Activation of alternative signaling pathways (e.g., JAK/STAT). researchgate.net | Design of novel combination therapies to target resistance pathways. Identification of biomarkers to predict resistance. |
Refinement of Personalized Treatment Approaches Based on Multi-Omics Data
The future of cancer therapy, including treatment with Nilotinib, lies in personalized medicine. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—holds immense promise for tailoring treatment to individual patients. nih.gov
In the context of CML, multi-omics approaches are being used to identify biomarkers that can predict a patient's response to Nilotinib. nih.gov For instance, studies have analyzed microRNA profiles in CML cells to generate panels that can predict the response to Nilotinib at different time points during therapy. nih.gov Metabolomic profiling of CML patients has also revealed metabolic alterations that could serve as biomarkers for treatment response. nih.gov
Single-cell multi-omics analysis is providing unprecedented insights into the heterogeneity of CML stem cells and their response to TKI therapy. elifesciences.org This level of detail can help to identify subpopulations of cells that may be resistant to treatment and guide the development of more effective, personalized therapeutic strategies. elifesciences.orgmdpi.com The overarching goal is to use this wealth of molecular data to select the right drug for the right patient at the right time, thereby maximizing efficacy and minimizing toxicity. nih.govmdpi.com
Q & A
Q. What experimental methodologies are recommended for assessing the purity and stability of nilotinib hydrochloride monohydrate in preclinical studies?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis. For stability studies, use forced degradation conditions (acid/base hydrolysis, oxidative stress, thermal stress) and validate the method per ICH guidelines. Include specificity testing against degradation products and related substances. Structural confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical for purity assessment .
- Key Data : Retention time and peak symmetry in HPLC chromatograms under optimized conditions (e.g., C18 column, mobile phase: acetonitrile-phosphate buffer) ensure resolution of nilotinib from impurities .
Q. How does this compound inhibit Bcr-Abl kinase, and what assays are suitable for validating its selectivity?
- Methodological Answer : Use kinase activity assays (e.g., ADP-Glo™ Kinase Assay) with recombinant Bcr-Abl proteins to measure IC50 values. Compare inhibition profiles against other tyrosine kinases (e.g., c-Kit, PDGFR) to confirm selectivity. Cell-based assays in murine bone marrow progenitor cells can validate functional inhibition (IC50 <30 nM) .
- Key Data : Nilotinib’s binding affinity to Bcr-Abl’s ATP-binding pocket is enhanced by structural modifications (e.g., methylimidazole group) over imatinib, reducing resistance mutations .
Q. What pharmacopeial standards or reference materials should be prioritized for this compound characterization?
- Methodological Answer : Use certified reference standards (e.g., MFDS Reference Standard 2993) for calibration in quantitative analyses. Ensure compliance with USP/EP monographs for identity (FTIR, NMR), assay (HPLC), and water content (Karl Fischer titration) .
Advanced Research Questions
Q. How does nilotinib induce autophagy via AMPK activation, and what experimental models can dissect this mechanism?
- Methodological Answer : Use AMPK-knockout cell lines or AMPK inhibitors (e.g., Compound C) to isolate AMPK-dependent effects. Monitor autophagic flux via LC3-II Western blot or GFP-LC3 puncta assays. Combine with metabolic profiling (e.g., ATP/AMP ratios) to link AMPK activation to autophagy induction .
- Key Data : Nilotinib increases AMPK phosphorylation (Thr172) in leukemia cells, correlating with autophagosome formation and reduced cell viability .
Q. What strategies resolve contradictions in nilotinib’s dual role as a Bcr-Abl inhibitor and AMPK activator across different cancer models?
- Methodological Answer : Perform context-dependent studies comparing Bcr-Abl-positive (e.g., CML) vs. Bcr-Abl-negative models (e.g., solid tumors). Use phosphoproteomics to map AMPK downstream targets (e.g., ULK1, mTOR) and RNA-seq to identify tissue-specific signaling networks .
- Key Data : In Bcr-Abl-negative glioblastoma, nilotinib’s AMPK activation dominates, inducing autophagy-mediated cell death, whereas in CML, Bcr-Abl inhibition is primary .
Q. How can researchers optimize nilotinib combination therapies to overcome drug resistance in chronic myeloid leukemia (CML)?
- Methodological Answer : Screen nilotinib with epigenetic modifiers (e.g., HDAC inhibitors) or BH3 mimetics (e.g., venetoclax) in T315I-mutant CML cells. Use synergy analysis (e.g., Chou-Talalay method) to quantify combination indices. Validate in patient-derived xenograft (PDX) models .
- Key Data : Co-treatment with ruxolitinib (JAK2 inhibitor) enhances nilotinib efficacy in resistant CML by targeting compensatory JAK-STAT signaling .
Q. What in vitro and in vivo models best recapitulate nilotinib’s pharmacokinetic challenges, such as pH-dependent solubility?
- Methodological Answer : Simulate gastrointestinal conditions using biorelevant media (e.g., FaSSIF/FeSSIF) for solubility studies. Use murine models with humanized CYP3A4/CYP2C8 enzymes to study metabolism-driven variability. Monitor plasma exposure via LC-MS/MS .
- Key Data : Nilotinib’s solubility decreases at neutral pH, necessitating gastric acid-reducing agent avoidance in clinical protocols .
Methodological Best Practices
- Data Reproducibility : Adhere to NIH preclinical guidelines for reporting experimental conditions (e.g., cell line authentication, statistical power analysis) .
- Compound Handling : Store this compound in desiccated conditions at 2–8°C to prevent hydrate-form instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
